Tirabrutinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJLPXCPMNSRAM-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351636-18-4 | |
| Record name | Tirabrutinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351636184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tirabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15227 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tirabrutinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXG44NDL2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tirabrutinib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirabrutinib (GS-4059/ONO-4059) is a potent and selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma and Waldenström's macroglobulinemia.[1][3] This technical guide provides an in-depth overview of this compound's chemical properties, a detailed synthesis pathway, and its mechanism of action, including its effects on downstream signaling pathways. The information is intended to support researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a purinone derivative with the systematic IUPAC name 6-amino-9-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one.[3]
| Property | Value |
| Molecular Formula | C25H22N6O3 |
| Molecular Weight | 454.49 g/mol |
| CAS Number | 1351636-18-4 |
| Appearance | Solid powder |
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with 4-phenoxyaniline. The overall pathway involves the construction of the purinone core, followed by the introduction of the chiral pyrrolidine moiety and the but-2-ynoyl group.
A kilogram-scale synthesis has been described, commencing with 4-phenoxyaniline.[1] This is reacted with a chloromalonate in the presence of a phase transfer catalyst to form an aminomalonate.[1] Condensation with formamidine acetate yields a pyrimidine intermediate with an 87% yield.[1] This intermediate is then converted to a dichloroaryl system using phosphorus oxychloride, which also results in N-formylation of the aniline nitrogen.[1] Subsequent substitution, deprotection, and cyclization steps lead to the formation of the purinone core.[1] The final steps involve the introduction of the chiral pyrrolidine and the but-2-ynoyl group via an amidation reaction to yield this compound, which is then converted to its hydrochloride salt.[1]
Figure 1: this compound Synthesis Workflow.
Biological Activity and Selectivity
This compound is a highly selective inhibitor of BTK, which is a key component of the B-cell receptor (BCR) signaling pathway.[2] It forms an irreversible covalent bond with the cysteine residue Cys481 in the active site of BTK.[1]
Kinase Inhibition Profile
The inhibitory activity of this compound has been evaluated against a panel of kinases, demonstrating high selectivity for BTK.
| Kinase | IC50 (nM) | Selectivity vs. BTK |
| BTK | 2.2 | 1 |
| TEC | - | >1 |
| BMX | - | >1 |
| ITK | - | >200 |
| JAK3 | - | >200 |
| LCK | - | >200 |
| FYN | - | >700 |
| LYN | - | >700 |
| EGFR | - | >3597 |
| ERBB2 | - | >3097 |
| ERBB4 | - | 64 |
| CSK | - | 162 |
Data compiled from multiple sources.[4][5]
Cellular Activity
In cellular assays, this compound has been shown to inhibit the proliferation of various B-cell lymphoma cell lines.
| Cell Line | IC50 (nM) |
| TMD8 (ABC-DLBCL) | 3.59 |
| U-2932 (ABC-DLBCL) | 27.6 |
| OCI-Ly10 (ABC-DLBCL) | ~3000 |
| HBL1 (ABC-DLBCL) | ~3000 |
| Pfeiffer (GCB-DLBCL) | ~3000 |
| REC1 (MCL) | 33 |
Data from a study on hematopoietic cell lines.[6]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] The BCR pathway is essential for the proliferation, survival, and activation of B-cells.[1] By irreversibly binding to BTK, this compound blocks the downstream signaling cascade, leading to the downregulation of pathways including those mediated by AKT, ERK, and NF-κB.[4][5] This ultimately results in the inhibition of B-cell proliferation and the induction of apoptosis in malignant B-cells.[1]
References
- 1. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
Tirabrutinib in Preclinical Models: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirabrutinib (ONO/GS-4059) is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target. This technical guide provides an in-depth summary of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data from various in vitro and in vivo models. The information herein is intended to offer a comprehensive resource for researchers and professionals involved in the development of targeted cancer therapies.
Pharmacodynamics: Target Engagement and Cellular Effects
This compound demonstrates potent and selective inhibition of BTK, leading to the downstream modulation of signaling pathways that are crucial for B-cell proliferation and survival.
In Vitro Potency and Selectivity
This compound exhibits high potency against BTK and a favorable selectivity profile, minimizing off-target effects.
| Parameter | Cell Line/System | Value |
| IC₅₀ (BTK Autophosphorylation) | TMD8 Cells | 23.9 nM[1] |
| U-2932 Cells | 12.0 nM[1] | |
| IC₅₀ (Cell Growth Inhibition) | TMD8 Cells | 3.59 nM[1] |
| U-2932 Cells | 27.6 nM[1] | |
| EC₅₀ (BTK Occupancy) | Ramos B Cells | 72 nM |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration
Signaling Pathway Modulation
This compound effectively inhibits the BTK signaling cascade, which plays a central role in B-cell activation and proliferation. Upon binding to BTK, this compound prevents its phosphorylation and activation, subsequently blocking downstream signaling through key pathways including Phospholipase C gamma 2 (PLCγ2), Protein Kinase B (AKT), and Nuclear Factor-kappa B (NF-κB).
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While comprehensive, publicly available preclinical pharmacokinetic data for this compound is limited, some key findings have been reported.
Rat Pharmacokinetic Parameters
A study in Sprague-Dawley rats provided insights into the pharmacokinetic profile of this compound.
| Parameter | Value |
| Tₘₐₓ (Time to Maximum Concentration) | 2 hours |
| AUC₀→∞ (Area Under the Curve) | Increased by 139.3% with voriconazole |
| Increased by 83.9% with fluconazole |
Data from a drug-drug interaction study. Absolute values for a single administration were not provided.
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of this compound has been evaluated in xenograft models of B-cell malignancies.
TMD8 Xenograft Model in Mice
In a subcutaneous xenograft model using the TMD8 human diffuse large B-cell lymphoma (DLBCL) cell line, this compound demonstrated a dose-dependent anti-tumor effect.
| Dose (Oral, Twice Daily) | Outcome |
| 1 mg/kg | Moderate tumor growth inhibition |
| 3 mg/kg | Significant tumor growth inhibition |
| 10 mg/kg | Pronounced tumor growth inhibition |
This anti-tumor activity correlated with a dose-dependent reduction in BTK phosphorylation within the tumor tissue.
Experimental Protocols
TMD8 Subcutaneous Xenograft Model
-
Cell Culture: TMD8 cells are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Animal Model: Severe combined immunodeficient (SCID) mice are typically used.
-
Implantation: A suspension of TMD8 cells (e.g., 1 x 10⁸ cells/mL) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally, typically twice daily, at various dose levels. The vehicle control group receives the formulation without the active drug.
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition, assessed by comparing tumor volumes in the treated groups to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised at specific time points after the final dose to assess target engagement, such as the level of BTK phosphorylation, by methods like western blotting or immunohistochemistry.
BTK Occupancy Assay (TR-FRET Based)
This assay measures the binding of this compound to BTK in a cellular context.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to quantify the amount of BTK that is not bound by this compound (free BTK).
-
Reagents:
-
A terbium-conjugated anti-BTK antibody (donor).
-
A fluorescently labeled small molecule probe that binds to the same site as this compound (acceptor).
-
Cell lysates from preclinical models or patient samples.
-
-
Procedure:
-
Cells are treated with varying concentrations of this compound.
-
Cells are lysed to release cellular proteins, including BTK.
-
The lysate is incubated with the donor antibody and acceptor probe.
-
-
Detection:
-
If BTK is unoccupied by this compound, the probe binds, bringing the donor and acceptor into proximity and generating a FRET signal.
-
If BTK is occupied by this compound, the probe cannot bind, and the FRET signal is reduced.
-
-
Quantification: The percentage of BTK occupancy is calculated by comparing the FRET signal in treated samples to that in untreated (vehicle) samples.
Conclusion
The preclinical data for this compound highlight its potent and selective inhibition of BTK, leading to the disruption of key B-cell signaling pathways. In vivo studies have demonstrated a clear dose-dependent anti-tumor effect in a xenograft model of DLBCL. While comprehensive preclinical pharmacokinetic data across multiple species remains to be fully published, the available information suggests a profile that supports further clinical development. The methodologies described provide a framework for the continued investigation of this compound and other BTK inhibitors in preclinical settings, which is crucial for optimizing dosing strategies and understanding the PK/PD relationships that drive clinical efficacy.
References
Tirabrutinib's Target Selectivity Profile: A Deep Dive for Researchers
An In-depth Technical Guide on the Kinase Selectivity of the Bruton's Tyrosine Kinase Inhibitor, Tirabrutinib (ONO-4059)
This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound (also known as ONO-4059), a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK). For researchers, scientists, and drug development professionals, understanding the precise target engagement and off-target activities of a kinase inhibitor is paramount for elucidating its mechanism of action, predicting potential toxicities, and designing rational combination therapies. This document consolidates key quantitative data, details the experimental methodologies used to determine selectivity, and visualizes the relevant signaling pathway.
Introduction: The Significance of Kinase Selectivity for this compound
This compound is a potent and highly selective BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[3][4] Aberrant BCR signaling is a hallmark of many B-cell malignancies, making BTK a key therapeutic target.[5]
The first-generation BTK inhibitor, ibrutinib, demonstrated the clinical potential of targeting this pathway. However, its broader kinase inhibition profile, leading to off-target effects on kinases such as EGFR and TEC, has been associated with adverse events like rash and bleeding.[6] Second-generation inhibitors like this compound were developed to offer enhanced selectivity, with the aim of improving the safety profile while maintaining or improving efficacy.[7] This guide delves into the data that defines this compound's high selectivity.
Data Presentation: Quantitative Analysis of this compound's Kinase Inhibition
The selectivity of this compound has been extensively characterized using various in vitro assays. The following tables summarize the key quantitative findings, providing a clear comparison of its potency against its intended target, BTK, and a wide range of other kinases.
Table 1: In Vitro IC50 Values of this compound Against a Panel of Selected Kinases
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below showcases this compound's high potency against BTK and its significantly lower activity against other kinases, including those from the TEC family and other kinases known to be off-targets for less selective BTK inhibitors.
| Kinase | IC50 (nM) | Selectivity Ratio (IC50 Kinase / IC50 BTK) | Reference |
| BTK | 2.88 | 1 | [8] |
| TEC | 48 | 16.7 | [2] |
| BMX | 16 | 5.6 | [8] |
| ITK | >20,000 | >6,944 | [2] |
| EGFR | >10,000 | >3,472 | [8] |
| ERBB2 | >10,000 | >3,472 | [8] |
| JAK3 | >10,000 | >3,472 | [8] |
| LCK | >10,000 | >3,472 | [8] |
| FYN | >10,000 | >3,472 | [8] |
| LYN | >10,000 | >3,472 | [8] |
| BLK | 215 | 74.7 | [8] |
| CSK | 466 | 161.8 | [8] |
| ERBB4 | 185 | 64.2 | [8] |
Table 2: Kinome Scan Profiling of this compound
A broad kinase panel screening provides a comprehensive overview of a compound's selectivity across the human kinome. In a comprehensive evaluation against 442 kinases, this compound demonstrated remarkable selectivity. At a concentration of 300 nM, only a handful of kinases were significantly inhibited.[8][9]
| Kinase | Percent Inhibition at 300 nM |
| BTK | 97% |
| TEC | 92.2% |
| BMX | 89% |
| HUNK | 89% |
| RIPK2 | 67% |
Data sourced from a comprehensive kinase-binding inhibitory activity assay.[8][9]
Table 3: Comparative Selectivity of BTK Inhibitors
A comparison with the first-generation inhibitor, ibrutinib, highlights the enhanced selectivity of this compound.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Fold Selectivity (this compound vs. Ibrutinib) |
| BTK | 2.88 | 1.74 | 0.6x (comparable potency) |
| EGFR | >10,000 | 7.78 | >1285x more selective |
| ITK | >10,000 | 10.1 | >990x more selective |
| TEC | 48 | 78 | 1.6x more selective |
| BMX | 16 | 2.0 | 8x less potent |
Data compiled from[8].
Experimental Protocols: Methodologies for Kinase Selectivity Profiling
The quantitative data presented above was generated using a variety of robust and well-established experimental platforms. Below are detailed descriptions of the principles and representative protocols for these key assays.
KINOMEscan™ Profiling
Principle: The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay that quantifies the interaction of a test compound with a large panel of DNA-tagged kinases. An immobilized, active-site directed ligand competes with the test compound for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of kinase detected indicates a stronger interaction with the test compound. This method is independent of ATP and measures the true thermodynamic binding affinity.
Representative Experimental Workflow:
-
Preparation of Reagents: The test compound (e.g., this compound) is prepared in an appropriate solvent, typically DMSO.
-
Assay Plate Preparation: A multi-well plate is prepared with the immobilized ligand beads.
-
Binding Reaction: The DNA-tagged kinases are incubated with the test compound at a specified concentration (e.g., 300 nM) in the presence of the immobilized ligand beads. A control reaction with DMSO instead of the test compound is run in parallel.
-
Washing: Unbound components are washed away, leaving the ligand-bound kinase on the beads.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control. The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound.
Z'-LYTE™ Kinase Assay
Principle: The Z'-LYTE™ assay (Thermo Fisher Scientific) is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a peptide substrate. The peptide substrate is labeled with two fluorophores, a donor (Coumarin) and an acceptor (Fluorescein). In the absence of phosphorylation, a development reagent containing a protease cleaves the peptide, separating the fluorophores and disrupting FRET. When the kinase phosphorylates the substrate, the peptide becomes resistant to cleavage, and FRET is maintained. The ratio of donor to acceptor emission provides a quantitative measure of kinase inhibition.
Representative Experimental Protocol (for BTK):
-
Reagent Preparation:
-
Prepare a 2X solution of the BTK enzyme in kinase buffer.
-
Prepare a 2X solution of the Tyr1 peptide substrate and ATP in kinase buffer. The ATP concentration is typically at or near the Km for the specific kinase.
-
Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer to a 4X final concentration.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X this compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X BTK enzyme solution to the wells.
-
Initiate the reaction by adding 2.5 µL of the 2X peptide/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Development Reaction:
-
Add 5 µL of the Development Reagent solution to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
-
Data Analysis:
-
Calculate the emission ratio (445 nm / 520 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
LanthaScreen™ Eu Kinase Binding Assay
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved FRET (TR-FRET) assay. It measures the binding of a fluorescently labeled, ATP-competitive tracer to a kinase. The kinase is labeled with a Europium (Eu) chelate-labeled antibody, which serves as the FRET donor. The tracer, labeled with an Alexa Fluor™ 647 dye, acts as the acceptor. When the tracer binds to the kinase, the donor and acceptor are brought into proximity, resulting in a high TR-FRET signal. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the TR-FRET signal.
Representative Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase and the Eu-labeled anti-tag antibody in kinase buffer.
-
Prepare a 4X solution of the kinase tracer in kinase buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute to a 4X final concentration in kinase buffer.
-
-
Binding Assay:
-
Add 5 µL of the 4X this compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/antibody mixture.
-
Add 5 µL of the 4X tracer solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
Plot the ratio against the inhibitor concentration and determine the IC50 value.
-
Mobility Shift Assay (MSA)
Principle: A Mobility Shift Assay for kinase activity measures the conversion of a peptide substrate to its phosphorylated product. The substrate and product are designed to have different net charges, allowing them to be separated by electrophoresis in a microfluidic device. The substrate is fluorescently labeled, and the amounts of both the unphosphorylated and phosphorylated peptide can be quantified by their fluorescence intensity. The percentage of substrate conversion is then used to determine the kinase activity and the inhibitory effect of a compound.
Representative Experimental Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, fluorescently labeled peptide substrate, ATP, and the test compound (this compound) in a reaction buffer.
-
Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes).
-
-
Stopping the Reaction:
-
Terminate the reaction by adding a stop solution, which typically contains EDTA to chelate the Mg2+ ions required for kinase activity.
-
-
Electrophoretic Separation:
-
Load the reaction mixture onto a microfluidic chip (e.g., Caliper LabChip).
-
Apply a voltage to separate the substrate and product peptides based on their charge-to-mass ratio.
-
-
Detection and Analysis:
-
Detect the fluorescent signals of the separated substrate and product peaks.
-
Calculate the percentage of substrate conversion.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualization: this compound's Role in the BCR Signaling Pathway
The following diagram, generated using the DOT language for Graphviz, illustrates the B-cell receptor (BCR) signaling cascade and highlights the pivotal role of BTK, which is the direct target of this compound.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Conclusion and Implications
The extensive in vitro data clearly demonstrates that this compound is a highly selective inhibitor of Bruton's tyrosine kinase. Its potency against BTK is in the low nanomolar range, while its activity against a wide array of other kinases, including those implicated in the off-target effects of first-generation inhibitors, is significantly lower.[8] The kinome scan results further underscore this high degree of selectivity, with only a few other kinases showing significant binding at a concentration over 100 times its BTK IC50.[8][9]
For researchers, this high selectivity makes this compound an excellent tool for probing the specific roles of BTK in B-cell biology and pathology, with a reduced likelihood of confounding results from off-target effects. For drug development professionals, the selectivity profile of this compound suggests a potentially improved safety profile in the clinic, which has been a key objective in the development of second-generation BTK inhibitors.[6] The detailed experimental protocols provided in this guide offer a foundation for the design of further studies to explore the nuances of this compound's interactions and its therapeutic potential. The continued investigation of such highly selective agents is crucial for advancing the field of targeted cancer therapy.
References
- 1. Biochemical characterization of this compound and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound monotherapy in relapsed or refractory B-cell lymphomas/leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of this compound (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]
- 9. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Binding of Tirabrutinib to Bruton's Tyrosine Kinase Cys-481: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirabrutinib (GS-4059/ONO-4059) is a second-generation, potent, and selective oral inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated clinical efficacy in the treatment of various B-cell malignancies.[1][2] This technical guide provides an in-depth analysis of the molecular interactions between this compound and BTK, with a specific focus on its covalent binding to the Cys-481 residue. This document will detail the binding kinetics, experimental protocols for characterization, and the broader context of the BTK signaling pathway.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][3][4] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[3] Dysregulation of BTK activity is implicated in the pathophysiology of numerous B-cell malignancies, making it a prime therapeutic target.[4] BTK is also involved in other signaling pathways, including those of chemokine receptors, Fc receptors, and Toll-like receptors.[5][6]
This compound: A Covalent BTK Inhibitor
This compound is classified as a second-generation, irreversible BTK inhibitor.[2][7] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys-481) located within the ATP-binding site of the BTK kinase domain.[3][4] This irreversible binding effectively and permanently inactivates the kinase, thereby blocking downstream signaling.[3]
Quantitative Analysis of this compound-BTK Binding
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| BTK | Z'-Lyte Kinase Assay | 6.8 | [2][8] |
| BTK | Mobility Shift Assay | 3.59 (TMD8 cells) | [9][10] |
| BTK | Mobility Shift Assay | 27.6 (U-2932 cells) | [9][10] |
| TEC | Kinase Assay | 48 | [2] |
| ITK | Kinase Assay | >20,000 | [2] |
Table 2: Kinase Inactivation Efficiency of this compound
| Target | kinact/Ki (M-1s-1) | Reference |
| BTK | 2.4 ± 0.6 × 104 | [1][11] |
Table 3: Cellular Activity of this compound
| Cell Line | Parameter | IC50 (nM) | Reference |
| TMD8 | Growth Inhibition | 3.59 | [9][10] |
| U-2932 | Growth Inhibition | 27.6 | [9][10] |
| TMD8 | BTK Autophosphorylation (Tyr-223) | 23.9 | [9][10] |
| U-2932 | BTK Autophosphorylation (Tyr-223) | 12.0 | [9][10] |
Experimental Protocols
Confirmation of Covalent Binding via Mass Spectrometry
Objective: To confirm the covalent adduction of this compound to BTK and identify the specific binding site.
Methodology: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is employed.[1][11]
-
Incubation: Recombinant BTK protein is incubated with this compound. Control samples include BTK alone, BTK with a known reversible inhibitor (e.g., staurosporine), and BTK with another covalent inhibitor (e.g., ibrutinib).[2][11]
-
Sample Preparation: Following incubation, the protein samples are denatured, reduced, alkylated, and then subjected to enzymatic digestion (e.g., with trypsin and/or GluC) to generate smaller peptides.[11]
-
LC-MS/MS Analysis: The peptide mixture is separated by reverse-phase liquid chromatography and introduced into a high-resolution mass spectrometer.
-
Data Analysis: The mass spectra are analyzed to detect a mass shift in the peptide containing Cys-481, corresponding to the molecular weight of this compound.[11] MS/MS fragmentation of this modified peptide confirms the precise location of the covalent bond at Cys-481.[11]
Determination of Inhibitory Potency (IC50) using Kinase Assays
Objective: To quantify the concentration of this compound required to inhibit 50% of BTK enzymatic activity.
Methodology: A common method is the Z'-LYTE™ Kinase Assay, a fluorescence-based assay.[10]
-
Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the BTK enzyme, a synthetic peptide substrate, and ATP.
-
Inhibitor Addition: A range of this compound concentrations is added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period. BTK phosphorylates the peptide substrate.
-
Detection: A development reagent is added, which contains a protease that selectively cleaves the non-phosphorylated peptide, leading to a change in fluorescence resonance energy transfer (FRET).
-
Data Analysis: The fluorescence signal is measured, and the IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Measurement of Inactivation Kinetics (kinact/Ki)
Objective: To determine the efficiency of irreversible inhibition, which accounts for both the initial binding affinity (Ki) and the rate of covalent bond formation (kinact).
Methodology: This involves a time-dependent inhibition assay.[1]
-
Assay Setup: Similar to the IC50 determination, the assay contains BTK, substrate, and ATP.
-
Time-Course Measurement: The enzymatic reaction is monitored over time in the presence of various concentrations of this compound.
-
Data Analysis: The rate of product formation will decrease over time as more enzyme is irreversibly inactivated.[12] The observed rate constants of inactivation (kobs) are determined at each inhibitor concentration. A plot of kobs versus inhibitor concentration allows for the determination of kinact and Ki. The ratio kinact/Ki represents the inactivation efficiency.
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the points of downstream signal propagation.
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor (BCR).
Covalent Binding Mechanism of this compound
This diagram outlines the two-step process of this compound's irreversible inhibition of BTK.
Caption: Two-step mechanism of irreversible covalent inhibition of BTK by this compound.
Experimental Workflow for BTK Inhibitor Characterization
The logical flow for characterizing a novel BTK inhibitor like this compound is depicted below.
Caption: General experimental workflow for characterizing covalent BTK inhibitors.
Structural Insights
The co-crystal structure of this compound in complex with the BTK kinase domain provides atomic-level detail of the binding interaction.[13][14][15][16] These structures confirm that this compound occupies the ATP-binding pocket and that its electrophilic warhead is positioned appropriately to form a covalent bond with the thiol group of Cys-481.[17] This structural information is invaluable for understanding the basis of this compound's potency and selectivity and for the rational design of future BTK inhibitors.
Conclusion
This compound is a highly selective and potent irreversible inhibitor of BTK. Its mechanism of action, centered on the covalent modification of Cys-481, has been extensively validated through biochemical, cellular, and structural studies. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for professionals in the field of drug discovery and development. Understanding the precise molecular interactions of this compound with its target is fundamental to appreciating its clinical efficacy and provides a strong foundation for the development of next-generation kinase inhibitors.
References
- 1. Biochemical characterization of this compound and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and this compound (Journal Article) | OSTI.GOV [osti.gov]
- 17. researchgate.net [researchgate.net]
Tirabrutinib's effect on B-cell receptor (BCR) signaling pathways
An In-depth Technical Guide to Tirabrutinib's Effect on B-cell Receptor (BCR) Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell receptor (BCR) signaling pathway is fundamental for the development, proliferation, and survival of B-cells.[1] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), this pathway is aberrantly activated, driving cancer cell growth and survival.[2][3] A critical component of this cascade is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that acts as a central signaling hub.[3]
This compound (ONO-4059/GS-4059) is a potent, highly selective, second-generation BTK inhibitor.[2][4] It is designed to overcome some of the off-target effects observed with first-generation inhibitors by offering a more focused kinase inhibition profile.[2][5] This guide provides a detailed examination of this compound's mechanism of action, its quantitative effects on BCR signaling intermediates, and the experimental protocols used to elucidate these effects.
Core Mechanism of Action
This compound functions as an irreversible inhibitor of BTK.[1][6] Its mechanism involves forming a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding domain of the BTK enzyme.[1][7][8] This irreversible binding permanently inactivates the kinase.[7]
The inactivation of BTK by this compound blocks its autophosphorylation at tyrosine 223 (Tyr-223), a critical step for its activation.[2][3] By abrogating BTK activity, this compound effectively halts the transduction of downstream signals necessary for malignant B-cell function.[1] This disruption leads to the inhibition of key signaling pathways, including Phospholipase C gamma 2 (PLCγ2), Extracellular signal-regulated kinase (ERK), and Protein Kinase B (AKT), ultimately culminating in decreased cell proliferation and the induction of apoptosis (programmed cell death).[1][5][9]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data on this compound's inhibitory activities from various preclinical studies.
Table 1: In Vitro Efficacy of this compound on Cell Growth and BTK Phosphorylation
| Cell Line | Cancer Type | Parameter | IC₅₀ Value (nM) | Maximum Inhibition (%) | Reference |
|---|---|---|---|---|---|
| TMD8 | ABC-DLBCL | Growth Inhibition | 3.59 | 98.6% at 100 nM | [2][5] |
| BTK Autophosphorylation (pY223) | 23.9 | - | [2][5] | ||
| U-2932 | ABC-DLBCL | Growth Inhibition | 27.6 | 30.8% at 100 nM | [2][5] |
| BTK Autophosphorylation (pY223) | 12.0 | - | [2][5] | ||
| OCI-LY10 | ABC-DLBCL | Growth Inhibition | 9.13 | - | [6] |
| SU-DHL-6 | GCB-DLBCL | Growth Inhibition | 17.10 | - |[6] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma; GCB-DLBCL: Germinal Center B-cell like Diffuse Large B-cell Lymphoma.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC₅₀ (nM) | Selectivity vs. BTK (Fold) | Reference |
|---|---|---|---|
| BTK | 6.8 | 1 | [6] |
| BMX | Within 10-fold of BTK | <10 | [2][5] |
| TEC | Within 10-fold of BTK | <10 | [2][5] |
| FYN | >4760 | >700 | [2][5] |
| LYNa | >4760 | >700 | [2][5] |
| ITK | >1360 | >200 | [2][5] |
| JAK3 | >1360 | >200 | [2][5] |
| LCK | >1360 | >200 | [2][5] |
| EGFR | >24460 | >3597 |[2][5] |
This high selectivity minimizes off-target effects, potentially leading to a better safety profile compared to less selective inhibitors.[1]
Visualizing the Mechanism of Action
Diagram 1: The B-cell Receptor (BCR) Signaling Pathway and this compound's Point of Intervention
Caption: this compound irreversibly inhibits BTK, blocking downstream signaling.
Diagram 2: Logical Flow of this compound's Cellular Effects
Caption: The cascade of events from drug administration to anti-tumor activity.
Detailed Experimental Protocols
The following protocols are representative of the methods used to characterize this compound's effects on BCR signaling.
1. Cell Proliferation Assay (IC₅₀ Determination)
-
Objective: To measure the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Methodology:
-
Cell Plating: Seed B-cell lymphoma cells (e.g., TMD8, U-2932) in 96-well opaque-walled plates at a density of 1 x 10⁴ cells/well in a final volume of 50 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 1000 nM) in culture medium. Add 50 µL of the diluted drug to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere of 5% CO₂.[5][6]
-
Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence readings to percentage of viability relative to vehicle-treated controls. Calculate the IC₅₀ value using non-linear regression analysis (four-parameter logistic model) with software like GraphPad Prism.[2]
-
2. Western Blotting for Protein Phosphorylation
-
Objective: To detect the phosphorylation status of BTK and its downstream targets (PLCγ2, ERK) following this compound treatment.
-
Principle: This technique uses specific antibodies to detect target proteins that have been separated by size via gel electrophoresis and transferred to a membrane.
-
Methodology:
-
Cell Treatment: Culture cells (e.g., TMD8) and treat with various concentrations of this compound (e.g., 0, 10, 100, 300 nM) for a specified time (e.g., 1-4 hours).[2][3]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel (SDS-PAGE). Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-BTK (Y223), anti-p-PLCγ2 (Y759), anti-p-ERK) and their total protein counterparts.[2][3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imager like the LAS-1000 Plus system.[2]
-
Analysis: Perform densitometry analysis to quantify the ratio of phosphorylated protein to total protein.[2]
-
Diagram 3: Experimental Workflow for Western Blotting
Caption: Key steps in the Western Blotting protocol for phosphoprotein analysis.
3. Kinase Inhibition Assay (Biochemical IC₅₀ Determination)
-
Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified BTK and other kinases.
-
Principle: An in vitro assay that measures the ability of a compound to inhibit a purified kinase from phosphorylating its substrate. The ADP-Glo™ Kinase Assay, for example, quantifies the amount of ADP produced in the kinase reaction.
-
Methodology:
-
Reaction Setup: In a 384-well plate, set up reactions containing kinase buffer, purified recombinant BTK enzyme, a suitable substrate (e.g., a poly-peptide), and ATP.[10]
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop Reaction & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[10]
-
Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.[10]
-
Signal Measurement: Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the biochemical IC₅₀.
-
Mechanisms of Resistance
Resistance to BTK inhibitors is a clinical challenge. While this compound is a second-generation inhibitor designed for high selectivity, resistance can still emerge.[11] Key mechanisms include:
-
BTK C481S Mutation: A mutation at the covalent binding site from cysteine to serine prevents irreversible binding of drugs like this compound, reducing their efficacy.[3][7][12]
-
PLCγ2 Mutations: Gain-of-function mutations in the downstream effector PLCγ2 (e.g., R665W) can allow the BCR pathway to signal independently of BTK, thus bypassing its inhibition.[3]
Understanding these resistance pathways is crucial for developing next-generation inhibitors and combination therapies to treat patients with relapsed or refractory disease.[3][11]
This compound is a highly selective and potent irreversible BTK inhibitor that effectively suppresses the BCR signaling pathway.[2][13] By covalently binding to BTK, it prevents downstream activation of critical survival pathways like PLCγ2, AKT, and ERK, leading to potent anti-tumor effects in B-cell malignancies.[5][9] The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for professionals in the field, facilitating further research and development in targeted cancer therapy.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase 2 Prospect Study of Tirabruntinib | ONO Pharma USA, Inc. [us.ono-pharma.com]
- 5. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Biochemical characterization of this compound and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by ph… [ouci.dntb.gov.ua]
- 10. promega.com [promega.com]
- 11. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Efficacy and safety of this compound monotherapy in relapsed or refractory B-cell lymphomas/leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
How to prepare Tirabrutinib stock solutions for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirabrutinib (also known as ONO-4059 or GS-4059) is a potent and highly selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies. This compound covalently binds to the cysteine residue Cys481 in the active site of BTK, leading to the inhibition of its downstream signaling pathways, including NF-κB, AKT, and ERK, ultimately inducing apoptosis in malignant B-cells.[5] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro cell culture experiments.
This compound Properties
A summary of the key chemical and physical properties of this compound hydrochloride is provided in the table below.
| Property | Value | Reference |
| Chemical Name | (R)-6-amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7,9-dihydro-8H-purin-8-one hydrochloride | [6] |
| Molecular Formula | C₂₅H₂₃ClN₆O₃ | [6][7] |
| Molecular Weight | 490.95 g/mol | [6] |
| CAS Number | 1439901-97-9 | [6] |
Solubility and Stock Solution Stability
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.
| Solvent | Solubility | Reference |
| DMSO | ≥ 95 mg/mL (approximately 193.5 mM) | [1] |
Storage and Stability:
Proper storage of this compound stock solutions is critical to maintain their biological activity. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
| Storage Condition | Duration | Reference |
| -20°C in DMSO | Up to 1 year | [1] |
| -80°C in DMSO | Up to 2 years | [1] |
| Powder (dry) | >2 years at -20°C | [6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound hydrochloride (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 490.95 g/mol x 1000 mg/g = 4.91 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 4.91 mg of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes (e.g., 20 µL or 50 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
-
Preparation of Working Solutions for Cell Culture
To avoid precipitation of this compound when adding it to aqueous cell culture media, a serial dilution in DMSO should be performed first, followed by dilution in the cell culture medium. The final concentration of DMSO in the cell culture should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Example: Preparing a 1 µM final concentration of this compound in a 2 mL cell culture volume:
Step 1: Intermediate Dilution in DMSO
-
From the 10 mM stock solution, prepare an intermediate dilution of 1 mM in DMSO.
-
Take 10 µL of the 10 mM stock solution and add it to 90 µL of fresh DMSO to get a total volume of 100 µL of 1 mM this compound.
-
Step 2: Final Dilution in Cell Culture Medium
-
To achieve a final concentration of 1 µM in 2 mL of cell culture medium, you will need to add 2 µL of the 1 mM intermediate stock solution.
-
Calculation: (V₁)(C₁) = (V₂)(C₂)
-
V₁ = (2000 µL * 1 µM) / 1000 µM = 2 µL
-
-
Add 2 µL of the 1 mM this compound intermediate stock to the 2 mL of cell culture medium.
-
Mix thoroughly by gentle pipetting.
Vehicle Control:
-
Add 2 µL of DMSO to 2 mL of cell culture medium to create a vehicle control with the same final DMSO concentration (0.1%).
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Inhibition of the BCR Signaling Pathway
This compound targets and irreversibly inhibits Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. The diagram below illustrates the simplified signaling cascade and the point of inhibition by this compound.
Caption: this compound inhibits BTK in the BCR signaling pathway.
Experimental Workflow for this compound Stock and Working Solution Preparation
The following diagram outlines the logical workflow for preparing this compound solutions for cell culture experiments, from the initial powder to the final working concentration.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KEGG PATHWAY: ko04662 [genome.jp]
- 5. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound hydrochloride | C25H23ClN6O3 | CID 71571562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tirabrutinib-Induced Apoptosis in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirabrutinib (ONO/GS-4059) is a potent and highly selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3] In many B-cell malignancies, including various types of lymphoma, the BCR pathway is constitutively active, promoting cancer cell survival and proliferation. This compound covalently binds to the cysteine 481 residue in the active site of BTK, leading to its irreversible inhibition.[2] This action blocks downstream signaling cascades, including the NF-κB, AKT, and ERK pathways, ultimately inducing apoptosis in malignant B-cells.[4] These application notes provide detailed protocols for inducing and quantifying apoptosis in lymphoma cell lines using this compound, as well as methods to confirm its mechanism of action.
Data Presentation
The following tables summarize the anti-proliferative and inhibitory effects of this compound on various lymphoma cell lines as reported in the literature.
Table 1: Anti-Proliferative Activity of this compound in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | IC50 / EC50 (nM) | Reference |
| TMD8 | Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | 3.59 | [4] |
| TMD8 | Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | 4.5 | [5] |
| U-2932 | Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | 27.6 | [4] |
| OCI-LY10 | Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | ~3000 | [5] |
| HBL1 | Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | ~3000 | [5] |
| Pfeiffer | Germinal Center B-Cell Like Diffuse Large B-Cell Lymphoma (GCB-DLBCL) | ~3000 | [5] |
| REC1 | Mantle Cell Lymphoma (MCL) | 33 | [5] |
Table 2: Inhibitory Activity of this compound on BTK Autophosphorylation
| Cell Line | IC50 for p-BTK (Tyr-223) Inhibition (nM) | Reference |
| TMD8 | 23.9 | [4] |
| U-2932 | 12.0 | [4] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the B-cell receptor signaling pathway, leading to the induction of apoptosis.
Caption: this compound inhibits BTK, blocking downstream pro-survival pathways and inducing apoptosis.
Experimental Protocols
Cell Culture of Lymphoma Cell Lines
This protocol provides general guidelines for the culture of commonly used lymphoma cell lines sensitive to this compound.
Materials:
-
Cell Lines: TMD8, U-2932, OCI-LY10 (or other relevant lymphoma cell lines)
-
Growth Media:
-
Phosphate Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Maintain lymphoma cell lines in suspension culture in T-75 flasks.
-
Monitor cell density and viability regularly using a hemocytometer and Trypan Blue exclusion.
-
For subculturing, split the cells 1:3 to 1:5 twice a week to maintain a density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.
-
To passage, transfer the required volume of cell suspension to a new flask containing fresh, pre-warmed growth medium.
-
Before any experiment, ensure cells are in the logarithmic growth phase and have a viability of >95%.
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic cells using flow cytometry based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).
Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining.
Materials:
-
Lymphoma cells treated with this compound (and appropriate controls: untreated, vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed lymphoma cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with various concentrations of this compound (e.g., ranging from 1 nM to 10 µM) or vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases, caspase-3 and caspase-7, as a marker of apoptosis induction.
Materials:
-
Lymphoma cells treated with this compound in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed 10,000 cells per well in 100 µL of culture medium in a white-walled 96-well plate.
-
Treat cells with a range of this compound concentrations and controls.
-
Incubate for the desired duration (e.g., 24 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blotting for BTK Phosphorylation
This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation status of BTK at Tyr-223.
Caption: Workflow for detecting BTK phosphorylation via Western Blotting.
Materials:
-
Lymphoma cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-BTK (Tyr-223)
-
Rabbit anti-BTK
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat TMD8 or U-2932 cells with various concentrations of this compound for 1-4 hours.[4]
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-BTK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total BTK and β-actin to ensure equal loading.
Conclusion
This compound effectively induces apoptosis in sensitive lymphoma cell lines by inhibiting the BTK signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the apoptotic effects of this compound and to confirm its mechanism of action in a laboratory setting. Accurate quantification of apoptosis and confirmation of on-target effects are crucial for the pre-clinical evaluation of this and other targeted therapies in lymphoma research.
References
- 1. promega.com [promega.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacoproteomics identifies combinatorial therapy targets for diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Tirabrutinib: Unraveling Cellular Signaling Through Phosphoproteomics and Transcriptomics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tirabrutinib is a potent and highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies.[2] this compound covalently and irreversibly binds to the cysteine residue (Cys481) in the active site of BTK, effectively blocking its phosphorylation and activation.[3] This inhibition disrupts downstream signaling pathways essential for B-cell proliferation, survival, and activation, ultimately leading to apoptosis of malignant B-cells.[3] This document provides detailed application notes and protocols for utilizing phosphoproteomics and transcriptomics to investigate the cellular effects of this compound, enabling a deeper understanding of its mechanism of action and therapeutic potential.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by modulating multiple BTK downstream signaling pathways.[1][2][4][5] Phosphoproteomic and transcriptomic analyses have revealed that this compound significantly downregulates the ERK and AKT pathways.[1][2][4] Furthermore, it has been shown to inhibit NF-κB signaling.[2][4][6] The B-cell receptor (BCR) signaling pathway is central to the pathophysiology of many B-cell malignancies, and this compound's targeted inhibition of BTK within this cascade is fundamental to its clinical efficacy.[2]
References
- 1. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B-cell receptor - Wikipedia [en.wikipedia.org]
- 3. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]
- 4. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinase-insight.com [kinase-insight.com]
- 6. biostate.ai [biostate.ai]
Application Notes and Protocols: Western Blot Analysis of BTK Phosphorylation Following Tirabrutinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirabrutinib is a potent and highly selective second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[3] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[3] Aberrant BCR signaling is a hallmark of various B-cell malignancies.[3] this compound's mechanism of action involves the prevention of BTK autophosphorylation and activation, thereby blocking downstream signaling pathways.[3][4] This application note provides a detailed protocol for analyzing the phosphorylation status of BTK in cultured cells following treatment with this compound using Western blotting.
Data Presentation
This compound has been shown to inhibit the autophosphorylation of BTK at Tyr-223 in a concentration-dependent manner in various B-cell lymphoma cell lines.[1][5] The half-maximal inhibitory concentration (IC50) values for the inhibition of BTK phosphorylation in two activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines are summarized below.
| Cell Line | This compound IC50 for p-BTK (Tyr-223) Inhibition | Reference |
| TMD8 | 23.9 nM | [1][5] |
| U-2932 | 12.0 nM | [1][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: Western Blot Workflow for p-BTK Analysis.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of BTK phosphorylation.
Cell Culture and this compound Treatment
-
Culture ABC-DLBCL cell lines (e.g., TMD8, U-2932) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow for sufficient protein extraction after treatment (e.g., 1-2 x 10^6 cells/well).
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for a predetermined time (e.g., 1-4 hours).[5] A vehicle control (DMSO) should be included.
Preparation of Cell Lysates
Note: Perform all steps on ice to minimize protein degradation and dephosphorylation.
-
After treatment, transfer the cells to pre-chilled microcentrifuge tubes.
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully aspirate the supernatant and wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Lyse the cell pellet by adding an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Prepare protein samples for electrophoresis by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor migration.
-
Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Following transfer, block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[6] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[6]
-
Incubate the membrane with the primary antibody specific for phosphorylated BTK (e.g., anti-p-BTK Tyr-223) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For analysis of total BTK, the same membrane can be stripped and re-probed with a primary antibody for total BTK. Alternatively, a separate gel can be run in parallel. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.
Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software. Normalize the p-BTK signal to the total BTK signal for each sample to determine the relative phosphorylation level.
References
- 1. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]
- 2. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by ph… [ouci.dntb.gov.ua]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines [mdpi.com]
- 5. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting solubility issues with Tirabrutinib in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Tirabrutinib in aqueous buffers.
Troubleshooting Guide
Issue: Precipitate forms when diluting my DMSO stock of this compound in aqueous buffer.
-
Question: I dissolved this compound in DMSO to make a stock solution, but when I add it to my aqueous buffer (e.g., PBS, cell culture media), a precipitate forms immediately or over time. How can I prevent this?
-
Answer: This is a common issue for poorly water-soluble compounds like this compound. The high concentration of the drug in DMSO is no longer soluble when introduced to a primarily aqueous environment. Here are several strategies to address this:
-
Optimize the Final DMSO Concentration: The final concentration of DMSO in your aqueous solution is critical. While this compound is highly soluble in 100% DMSO, this solubility decreases dramatically as the percentage of water increases.
-
Recommendation: Keep the final DMSO concentration in your working solution as high as your experimental system tolerates, typically between 0.1% and 0.5% for cell-based assays. You may need to test the tolerance of your specific cell line to DMSO.[1]
-
-
Use a Serial Dilution Approach: Instead of adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer, perform an intermediate dilution step.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create an intermediate dilution of this stock in 100% DMSO (e.g., 1 mM).
-
Slowly add the intermediate dilution to your aqueous buffer while vortexing or stirring to ensure rapid mixing. This gradual decrease in DMSO concentration can help keep the compound in solution.[2]
-
-
-
Incorporate Co-solvents or Excipients: For in vivo or certain in vitro applications, the use of co-solvents can significantly improve solubility.
-
Examples of Formulations:
-
A mixture of DMSO, PEG300, Tween 80, and an aqueous solution (like saline or ddH2O) has been used for in vivo studies.[3][4]
-
For cell culture, supplementing the media with a small, non-toxic concentration of a solubilizing agent might be possible, but requires careful validation to ensure it doesn't affect the experimental outcome.
-
-
-
Sonication: If a precipitate still forms, gentle sonication can sometimes help to redissolve the compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is a hydrophobic molecule with poor aqueous solubility.[6] The hydrochloride salt form is generally used to improve its solubility characteristics. The table below summarizes the available solubility data for this compound hydrochloride.
| Solvent/Vehicle | Solubility | Concentration (mM) | Notes | Source |
| DMSO | 98 mg/mL | 199.61 mM | Fresh, anhydrous DMSO is recommended as it is hygroscopic.[4] | [3][4] |
| DMSO | 95 mg/mL | 193.51 mM | Sonication is recommended. | [2] |
| Ethanol | 1 mg/mL | 2.03 mM | [3][4] | |
| Water | Insoluble | - | [3][4] | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | 0.66 mM | [7] | |
| Saline Formulation | ≥ 1.79 mg/mL | ≥ 3.65 mM | Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [8] |
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, to make a 10 mM stock solution of this compound hydrochloride (MW: 490.94 g/mol ), dissolve 4.91 mg in 1 mL of high-quality, anhydrous DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming (e.g., to 37°C) can sometimes aid in dissolving a compound. However, excessive heat should be avoided as it may degrade this compound. If you choose to warm the solution, do so cautiously and for a minimal amount of time.
Q4: My this compound solution in aqueous buffer is clear initially but forms a precipitate over time. What is happening?
A4: This phenomenon is known as "kinetic solubility" versus "thermodynamic solubility." Initially, you may have a supersaturated solution that is kinetically stable. Over time, the compound begins to precipitate out as it moves towards its lower, thermodynamically stable solubility. To avoid this, it is best to prepare the working solution fresh before each experiment.
Q5: How can I determine the kinetic solubility of this compound in my specific buffer?
A5: You can perform a kinetic solubility assay. A common method is nephelometry, which measures the scattering of light by undissolved particles. Below is a general protocol.
Experimental Protocols
Protocol: Determination of Kinetic Solubility by Nephelometry
This protocol allows for the rapid determination of the kinetic solubility of this compound in a buffer of your choice.
Materials:
-
This compound hydrochloride
-
Anhydrous DMSO
-
Your aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well or 384-well clear bottom microplates
-
Microplate nephelometer or a plate reader with a light scattering module
-
Multichannel pipette or automated liquid handler
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Create a serial dilution of the this compound stock in 100% DMSO in a separate plate.
-
Dispense a small, equal volume of each DMSO dilution into the wells of the assay plate. Include DMSO-only wells as a negative control.
-
Rapidly add your aqueous buffer to each well. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Mix the plate thoroughly for a few minutes.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to equilibrate.
-
Measure the light scattering in each well using a nephelometer.
-
Analyze the data: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in light scattering compared to the DMSO-only control wells.
Visualizations
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
This compound is an irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is key to understanding this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound hydrochloride | GS-4059 | BTK inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1351636-18-4 [amp.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Identifying and mitigating off-target effects of Tirabrutinib in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing kinase assays to identify and mitigate off-target effects of Tirabrutinib.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by covalently binding to the cysteine residue (Cys481) in the active site of BTK, thereby blocking its phosphorylation and downstream signaling. This mechanism is crucial for its therapeutic effects in B-cell malignancies.[2]
Q2: What are the known primary off-target kinases for this compound?
Comprehensive in vitro kinase profiling has identified several key off-target kinases for this compound. At a concentration of 300 nM, the following kinases showed significant inhibition:
-
TEC
-
BMX
-
HUNK
-
RIPK2 [3]
Q3: How does the off-target profile of this compound compare to the first-generation BTK inhibitor, ibrutinib?
This compound, along with other second-generation BTK inhibitors, demonstrates a more selective kinase binding profile compared to the first-generation inhibitor, ibrutinib.[3][4] This increased selectivity is expected to result in fewer off-target-related side effects.[1]
Q4: What are the downstream signaling pathways affected by this compound's on-target and off-target activities?
This compound's inhibition of BTK primarily affects the B-cell receptor (BCR) signaling pathway, leading to the downregulation of key downstream pathways such as NF-κB, AKT, and ERK.[5][6] The off-target kinases are involved in various other signaling cascades:
-
TEC: Also a member of the Tec family of kinases, it participates in T-cell receptor signaling.
-
BMX: This kinase is implicated in signaling pathways that activate STAT proteins and is involved in inflammatory responses through the NF-κB and MAPK pathways.[2][5][7]
-
HUNK: A member of the SNF1/AMPK family, it has been linked to cell migration, invasion, and metastasis, potentially through the phosphorylation of EGFR.[8][9][10]
-
RIPK2: This kinase is a key signaling molecule downstream of NOD1 and NOD2 receptors and is involved in inflammatory responses through the activation of NF-κB and MAPK pathways.[11][12][13]
II. Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against its primary target and key off-target kinases.
| Kinase Target | IC50 (nM) | Percent Inhibition @ 300 nM | Notes |
| BTK | 6.8[1][14] | 97%[3][4] | Primary on-target |
| TEC | 48[1] | 92.2%[3][4] | Off-target |
| BMX | Not Reported | 89%[3][4] | Off-target |
| HUNK | Not Reported | 89%[3][4] | Off-target |
| RIPK2 | Not Reported | 67%[3][4] | Off-target |
III. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro and cellular kinase assays for this compound.
Biochemical Kinase Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | 1. Non-specific binding of antibody or tracer. 2. Autophosphorylation of the kinase.[15] 3. Contaminated reagents. | 1. Optimize antibody/tracer concentration; include a non-specific binding control. 2. Reduce kinase concentration; perform assays in the initial velocity phase. 3. Use fresh, high-quality reagents. |
| Low signal or no inhibition observed | 1. Inactive enzyme. 2. Sub-optimal ATP concentration. 3. Incorrect buffer composition or pH. | 1. Verify enzyme activity with a known potent inhibitor. 2. Determine the Km for ATP and use a concentration at or near the Km. 3. Ensure buffer components and pH are optimal for the specific kinase. |
| High variability between replicates | 1. Pipetting errors. 2. Inconsistent incubation times. 3. Plate reader issues. | 1. Use calibrated pipettes and ensure proper mixing. 2. Use a multichannel pipette or automated liquid handler for simultaneous additions. 3. Check plate reader settings and ensure proper calibration. |
| Unexpected IC50 values for this compound | 1. This compound is an irreversible inhibitor; IC50 is time-dependent.[16][17] 2. High enzyme concentration. | 1. Pre-incubate this compound with the kinase before initiating the reaction to allow for covalent bond formation. Report kinact/KI values for a more accurate measure of potency.[17] 2. Use a lower enzyme concentration to ensure the assay is in the linear range. |
Cellular Kinase Assays (e.g., NanoBRET™)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low BRET signal | 1. Low expression of the NanoLuc®-kinase fusion protein. 2. Inefficient tracer binding. 3. Cell density is too low. | 1. Optimize transfection conditions to increase fusion protein expression. 2. Titrate the tracer to determine the optimal concentration. 3. Optimize cell seeding density. |
| High background BRET signal | 1. Non-specific tracer binding to other cellular components. 2. Autoluminescence of test compounds. | 1. Include a control with cells not expressing the fusion protein. 2. Test for compound auto-luminescence in the absence of cells. |
| No or weak displacement of tracer by this compound | 1. Poor cell permeability of this compound. 2. This compound is rapidly effluxed from the cells. 3. Intracellular ATP competition. | 1. Verify cell permeability using a different assay. 2. Use efflux pump inhibitors if known to be an issue for the cell line. 3. Be aware that intracellular ATP levels can affect the apparent affinity of ATP-competitive inhibitors. |
| Inconsistent results between experiments | 1. Variation in cell passage number or health. 2. Inconsistent transfection efficiency. | 1. Use cells within a defined passage number range and ensure they are healthy. 2. Monitor transfection efficiency between experiments. |
IV. Experimental Protocols
A. Biochemical Off-Target Profiling using TR-FRET Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of this compound against a panel of off-target kinases.
Materials:
-
Recombinant kinases (TEC, BMX, HUNK, RIPK2)
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled kinase tracer
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of the this compound dilution.
-
Prepare a kinase/antibody mixture in assay buffer and add 5 µL to each well.
-
Add 5 µL of the kinase tracer to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (Europium) and acceptor (tracer) wavelengths.
-
Calculate the TR-FRET ratio and plot against the this compound concentration to determine the IC50 value.
B. Cellular Target Engagement using NanoBRET™ Assay
This protocol outlines a NanoBRET™ Target Engagement Intracellular Kinase Assay to confirm the interaction of this compound with off-target kinases in living cells.
Materials:
-
HEK293 cells
-
Plasmid DNA for NanoLuc®-kinase fusion proteins (for TEC, BMX, HUNK, RIPK2)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer and Nano-Glo® Substrate
-
This compound
-
White, non-binding surface 96-well plates
-
Luminometer with BRET capabilities
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid DNA and culture for 18-24 hours.
-
Prepare a serial dilution of this compound in DMSO.
-
Harvest the transfected cells and resuspend in Opti-MEM® at a concentration of 2x10^5 cells/mL.
-
In a 96-well plate, add the this compound dilutions.
-
Add the cell suspension to the wells.
-
Add the NanoBRET™ Tracer to all wells at the pre-determined optimal concentration.
-
Incubate at 37°C in a 5% CO2 incubator for 2 hours.
-
Add the Nano-Glo® Substrate to all wells.
-
Read the plate within 20 minutes on a luminometer measuring both donor (NanoLuc®) and acceptor (tracer) signals.
-
Calculate the BRET ratio and plot against this compound concentration to determine the intracellular IC50.
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target effect of this compound on the BTK signaling pathway.
Caption: Potential off-target effects of this compound on various signaling pathways.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The Bmx tyrosine kinase induces activation of the Stat signaling pathway, which is specifically inhibited by protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]
- 5. ashpublications.org [ashpublications.org]
- 6. eubopen.org [eubopen.org]
- 7. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. HUNK Signaling in Metastatic Breast Cancer [scholarworks.indianapolis.iu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 14. promega.com [promega.com]
- 15. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tirabrutinib for IC50 Determination in B-cell Lines
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Tirabrutinib concentration for accurate IC50 determination in B-cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] It acts by irreversibly binding to the cysteine residue (Cys481) in the active site of BTK.[3][4] This covalent bond blocks the phosphorylation and activation of BTK, which is a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[3] The inhibition of this pathway disrupts B-cell proliferation and survival, leading to apoptosis (programmed cell death) in malignant B-cells.[3][5]
Q2: Which B-cell lines are sensitive to this compound?
Several B-cell lymphoma cell lines have shown sensitivity to this compound. The Activated B-Cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) appears to be particularly susceptible.[6]
Q3: What is a typical incubation time for this compound in IC50 experiments?
A common incubation time for assessing the anti-proliferative effects of this compound is 72 hours.[6][7] However, the optimal time can vary depending on the cell line's doubling time and the specific experimental goals.
Q4: How should I prepare my this compound stock solution?
It is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cellular studies, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1–0.5% to avoid solvent-induced toxicity.[8]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of viable cells are seeded in each well. Cell density can significantly impact chemosensitivity, and uneven proliferation can lead to inconsistent IC50 values.[9]
-
-
Possible Cause: Variation in drug preparation.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a reliable stock solution to avoid degradation or concentration errors.
-
-
Possible Cause: Differences in assay incubation times.
-
Solution: Strictly adhere to the predetermined incubation time for all plates within an experiment and across repeat experiments. IC50 values can be time-dependent.[10]
-
Issue 2: Cell viability is over 100% at low this compound concentrations.
-
Possible Cause: Overgrowth of control cells.
-
Solution: If control cells become over-confluent, some may die, leading to a lower viability signal compared to wells with low drug concentrations where growth is slightly inhibited but all cells remain viable. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase at the end of the assay.[11]
-
-
Possible Cause: The drug may have a growth-promoting effect at very low concentrations (hormesis).
-
Solution: This is a known phenomenon. When calculating the IC50, it is acceptable to normalize the data by setting the 100% viability mark to the highest viability reading.[11]
-
Issue 3: The dose-response curve does not have a classic sigmoidal shape.
-
Possible Cause: The concentration range is not optimal.
-
Solution: Perform a preliminary experiment with a broad range of concentrations (e.g., logarithmic scale from 100 nM to 1 µM) to identify the effective range for your specific cell line.[12] Once you have an approximate IC50, you can perform a more detailed experiment with a narrower range of concentrations around the estimated IC50.
-
-
Possible Cause: The chosen cell line is resistant to this compound.
-
Solution: Some B-cell lines may exhibit primary resistance to BTK inhibitors.[6] Consider using a different cell line known to be sensitive or investigating the mechanisms of resistance in your current cell line.
-
Issue 4: Inconsistent results between different viability assays (e.g., MTT vs. CellTiter-Glo®).
-
Possible Cause: Different assays measure different aspects of cell health.
-
Solution: Assays like MTT measure mitochondrial activity, while others like CellTiter-Glo® measure ATP content. These can yield different IC50 values. For consistency, it is best to use the same viability assay throughout a study.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various B-cell Lines
| Cell Line | Subtype | IC50 (nM) | Reference |
| TMD8 | ABC-DLBCL | 3.59 - 4.5 | [6][13] |
| U-2932 | ABC-DLBCL | 27.6 | [13] |
| OCI-LY10 | ABC-DLBCL | 9.127 - ~3000 | [6][7] |
| SU-DHL-6 | GCB-DLBCL | 17.10 | [7] |
| Pfeiffer | GCB-DLBCL | ~3000 | [6] |
| REC1 | MCL | 33 | [6] |
ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma; GCB-DLBCL: Germinal Center B-cell like Diffuse Large B-cell Lymphoma; MCL: Mantle Cell Lymphoma.
Experimental Protocols
Detailed Methodology for IC50 Determination using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Culture B-cell lines under standard conditions.
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed a predetermined number of viable cells (e.g., 5,000-10,000 cells/well) in a 96-well opaque-bottom plate in a final volume of 50 µL of culture medium. Opaque plates are recommended for luminescence-based assays to reduce crosstalk.[14]
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a 2X working solution of this compound by performing serial dilutions in culture medium. It is advisable to use a logarithmic or half-logarithmic dilution series to cover a wide concentration range.
-
Add 50 µL of the 2X this compound working solution to the appropriate wells to achieve the final desired concentrations.
-
Include control wells containing medium with the vehicle (e.g., DMSO at the highest concentration used) and wells with medium only (for background measurement).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic model) to fit the dose-response curve and calculate the IC50 value.[15] Software such as GraphPad Prism is commonly used for this analysis.[11]
-
Mandatory Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Experimental workflow for determining the IC50 of this compound in B-cell lines.
Caption: A decision tree for troubleshooting inconsistent IC50 results.
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by ph… [ouci.dntb.gov.ua]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Biochemical characterization of this compound and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]
Technical Support Center: Overcoming Acquired Resistance to Tirabrutinib
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tirabrutinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on strategies to overcome acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
A1: The primary mechanism of acquired resistance to this compound, a covalent Bruton's tyrosine kinase (BTK) inhibitor, involves mutations in the BTK gene. This compound irreversibly binds to the cysteine residue at position 481 (C481) in the BTK active site.[1] Mutations at this site, most commonly a cysteine to serine substitution (C481S), prevent this covalent binding, leading to reduced drug efficacy.[2] Other less frequent mutations in BTK that have been associated with resistance to covalent BTK inhibitors, including this compound, occur at positions T474 and L528W.[3] Additionally, "kinase-dead" mutations like L528W can impair the enzyme's catalytic function but still promote signaling through scaffolding functions.[3][4]
Q2: Are there other mechanisms of resistance besides BTK mutations?
A2: Yes, mutations in the gene encoding for Phospholipase C gamma 2 (PLCG2), a key downstream signaling molecule from BTK, have been identified as a mechanism of resistance.[5] These mutations are typically gain-of-function, allowing for continued B-cell receptor (BCR) signaling even when BTK is inhibited.[5] In some preclinical models of this compound resistance, a specific PLCG2 mutation (R665W) has been identified in the absence of BTK C481S mutations.[5]
Q3: My cells are showing reduced sensitivity to this compound. How can I confirm if this is due to acquired resistance?
A3: To confirm acquired resistance, you should first perform a dose-response assay to quantify the shift in the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental, sensitive cell line is indicative of resistance. Subsequently, you should sequence the BTK and PLCG2 genes in the resistant cells to identify potential mutations.
Q4: What are the main strategies to overcome acquired resistance to this compound?
A4: The main strategies to overcome acquired resistance to this compound fall into two categories:
-
Switching to a non-covalent BTK inhibitor: These inhibitors bind to BTK in a different manner and do not rely on the C481 residue for their activity. Therefore, they can be effective against cancers with the C481S mutation.[2][6][7]
-
Combination therapies: Combining this compound or a subsequent therapy with an agent that targets a parallel or downstream signaling pathway can be effective. Preclinical and clinical studies have explored combinations with:
-
PI3K inhibitors (e.g., Idelalisib): Targeting the PI3K/AKT pathway, which is a crucial survival pathway in B-cell malignancies.
-
SYK inhibitors (e.g., Entospletinib): Inhibiting the spleen tyrosine kinase, another important component of the BCR signaling pathway.
-
BCL2 inhibitors (e.g., Venetoclax): Targeting the anti-apoptotic protein BCL2.
-
CDK4/6 inhibitors (e.g., Palbociclib): Targeting cell cycle progression.[5]
-
MEK1/2 inhibitors (e.g., Trametinib): Inhibiting the MAPK/ERK pathway.[5]
-
Troubleshooting Guides
Problem: Decreased cell death in my cancer cell line after prolonged this compound treatment.
| Possible Cause | Suggested Solution |
| Acquired resistance through BTK or PLCG2 mutation. | 1. Confirm Resistance: Perform a cell viability assay to determine the IC50 of this compound in your treated cell line and compare it to the parental line. A significant increase indicates resistance.2. Identify Mutation: Sequence the BTK and PLCG2 genes to identify resistance mutations.3. Test Alternative Inhibitors: Evaluate the efficacy of non-covalent BTK inhibitors on your resistant cell line.4. Explore Combination Therapies: Test synergistic effects of this compound with inhibitors of parallel or downstream pathways (e.g., PI3K, SYK, BCL2 inhibitors). |
| Emergence of a resistant subclone. | 1. Isolate Clones: Perform single-cell cloning to isolate and characterize different subpopulations from your treated culture.2. Characterize Clones: Analyze the mutational status and this compound sensitivity of individual clones. |
| Activation of bypass signaling pathways. | 1. Pathway Analysis: Use phosphoproteomics or Western blotting to investigate the activation status of alternative survival pathways such as PI3K/AKT/mTOR and MAPK/ERK.[8] 2. Targeted Combination: Based on the activated pathway, test the efficacy of combining this compound with a specific inhibitor of that pathway. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) |
| TMD8 | ABC-DLBCL, this compound-sensitive | 3.59[8] |
| U-2932 | ABC-DLBCL, less sensitive | 27.6[8] |
| TMD8R | This compound-resistant TMD8 subline (harbors PLCG2 R665W mutation) | >100 (over 30-fold increase)[5] |
Table 2: Clinical Efficacy of this compound Combination Therapies in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) (NCT02457598)
| Treatment Arm | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) |
| This compound Monotherapy | 29 | 83% | 7% |
| This compound + Idelalisib | 14 | 93% | 7% |
| This compound + Entospletinib | 10 | 100% | 10% |
Note: This study was conducted in patients with relapsed/refractory CLL and not exclusively in patients with confirmed acquired resistance to this compound.[9]
Experimental Protocols
1. Protocol for Generating a this compound-Resistant Cell Line
This protocol is adapted from the methodology used to generate the TMD8R cell line.[5]
-
Cell Culture: Culture the parental cell line (e.g., TMD8) in its recommended growth medium.
-
Initial Drug Exposure: Begin by exposing the cells to a low concentration of this compound, typically at or slightly below the IC50 value.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium over several months. The increments should be small enough to allow for the selection and expansion of resistant cells without causing mass cell death. Monitor cell viability regularly.
-
Selection of Resistant Population: Continue the dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold) than the IC50 of the parental cell line.
-
Characterization of Resistant Line:
-
Confirm Resistance: Perform a cell viability assay to determine the new IC50 of the resistant cell line.
-
Genetic Analysis: Extract genomic DNA and perform Sanger or next-generation sequencing of the BTK and PLCG2 genes to identify potential resistance mutations.
-
Phenotypic Analysis: Use techniques like Western blotting to assess the phosphorylation status of key proteins in the BCR and alternative signaling pathways.
-
2. Protocol for Assessing Drug Synergy
This protocol outlines a general method for evaluating the synergistic effects of drug combinations, such as this compound with a PI3K inhibitor.
-
Determine Single-Agent IC50s: Perform dose-response curves for each drug individually to determine their respective IC50 values in the cell line of interest.
-
Design Combination Matrix: Create a matrix of drug concentrations. This typically involves a range of concentrations for each drug, both below and above their respective IC50s.
-
Cell Treatment: Seed cells in 96-well plates and treat them with the single agents and the drug combinations as designed in the matrix. Include vehicle-treated cells as a control.
-
Cell Viability Assay: After a set incubation period (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Synergy Analysis: Calculate the degree of synergy using a recognized model, such as the Chou-Talalay method, which calculates a Combination Index (CI).
3. Protocol for Detection of BTK and PLCG2 Mutations
-
Sample Collection: Collect samples from cell lines or patient-derived tissues.
-
DNA Extraction: Isolate genomic DNA from the collected samples using a commercial kit.
-
PCR Amplification: Amplify the coding regions of the BTK and PLCG2 genes using specific primers. For enhanced sensitivity in detecting low-frequency mutations, techniques like wild-type blocking PCR can be employed.[3][12]
-
Sequencing:
-
Sanger Sequencing: This method is suitable for detecting mutations that are present in a significant portion of the cell population.
-
Next-Generation Sequencing (NGS): NGS provides higher sensitivity and is capable of detecting mutations in smaller subclones.[12]
-
-
Data Analysis: Analyze the sequencing data to identify any nucleotide changes compared to the reference sequence.
Mandatory Visualization
Caption: BCR signaling and this compound resistance pathways.
Caption: Experimental workflow for overcoming this compound resistance.
References
- 1. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations (Journal Article) | OSTI.GOV [osti.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Using high-sensitivity sequencing for the detection of mutations in BTK and PLCγ2 genes in cellular and cell-free DNA and correlation with progression in patients treated with BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. esmo.org [esmo.org]
- 7. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase Ib Study of this compound in Combination with Idelalisib or Entospletinib in Previously Treated Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.aalto.fi [research.aalto.fi]
- 11. research.vu.nl [research.vu.nl]
- 12. genomictestingcooperative.com [genomictestingcooperative.com]
Impact of fasting vs. fed state on Tirabrutinib bioavailability and efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of the fed versus fasted state on the bioavailability and efficacy of Tirabrutinib.
Frequently Asked Questions (FAQs)
Q1: What is the established effect of food on the bioavailability of this compound?
A1: A pharmacokinetic study in healthy volunteers indicated a slight increase in this compound exposure when administered with food. However, in a clinical study with patients having Primary Central Nervous System Lymphoma (PCNSL), this effect of food on exposure was not observed.[1] For upcoming clinical trials, the protocol specifies administering this compound on an empty stomach.[1]
Q2: How does the fed or fasted state impact the clinical efficacy of this compound?
A2: A Phase I/II study in patients with relapsed/refractory PCNSL showed differences in the overall response rate (ORR) and median progression-free survival (PFS) between fasted and fed states, although patient characteristics might have influenced these outcomes.[1] At a 480 mg dose, the ORR was 100% in the fed state compared to 52.9% in the fasted state. The median PFS was 11.1 months in the fed state and 5.8 months in the fasted state.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a second-generation, highly selective oral inhibitor of Bruton's tyrosine kinase (BTK).[1] It forms an irreversible covalent bond with a cysteine residue in the active site of BTK, which blocks B-cell receptor signaling. This inhibition of BTK disrupts B-cell proliferation and survival, which is crucial for certain B-cell malignancies.
Q4: Are there any specific recommendations for administering this compound in preclinical and clinical studies regarding food?
A4: Given the available data, for clinical studies, it is recommended to adhere to the protocol of administering this compound on an empty stomach to ensure consistency.[1] For preclinical studies, it is advisable to standardize the feeding schedule of the animal models to minimize variability in drug exposure.
Troubleshooting Guide
Issue: High variability in pharmacokinetic data between experimental groups.
-
Possible Cause: Inconsistent feeding schedules for the subjects (animal or human).
-
Recommendation: Ensure strict adherence to the designated fasted or fed state as per the experimental protocol. For animal studies, ensure the type and amount of food are consistent. For human studies, provide clear instructions to participants regarding meal timing and composition.
Issue: Unexpectedly low efficacy in a preclinical model.
-
Possible Cause: Reduced bioavailability due to administration with a certain type of chow.
-
Recommendation: Conduct a pilot pharmacokinetic study to assess the impact of the standard animal chow on this compound exposure. Consider administering the drug in a fasted state to see if efficacy improves.
Issue: Discrepancy between observed efficacy and published clinical trial data.
-
Possible Cause: The clinical trial that showed higher efficacy in the fed state had a small sample size and potential differences in patient characteristics between the fed and fasted groups.[1]
-
Recommendation: When designing experiments, consider the potential for inter-individual variability. It is also important to note that the approved dose of this compound in Japan is 480 mg once daily in a fasted state.
Data Presentation
Table 1: Efficacy of this compound in Relapsed/Refractory PCNSL (Phase I/II Study)
| Dosage Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| 320 mg (Fed) | 60.0% | 2.1 months |
| 480 mg (Fed) | 100.0% | 11.1 months |
| 480 mg (Fasted) | 52.9% | 5.8 months |
Data from a Phase I/II study in patients with relapsed/refractory Primary Central Nervous System Lymphoma.[1]
Table 2: Food Effect on the Pharmacokinetics of Other BTK Inhibitors (for Comparative Insight)
| BTK Inhibitor | Condition | Cmax (ng/mL) | AUCinf (ng·h/mL) |
| Acalabrutinib | Fasted | 504.9 | 559.5 |
| Fed | 255.6 | Similar to fasted | |
| Zanubrutinib | Fasted | (Tablet vs Capsule) Comparable | (Tablet vs Capsule) Comparable |
| Fed (High-fat meal) | Increased by 47%-79% | Minimal effect (<18% increase) |
Disclaimer: This table presents data for other BTK inhibitors to illustrate potential pharmacokinetic changes with food, as detailed quantitative data for this compound is not publicly available. Acalabrutinib data is from a study with a new tablet formulation.[2] Zanubrutinib data is from a study comparing tablet and capsule formulations.[3]
Experimental Protocols
Protocol 1: Assessment of Food Effect on Oral Bioavailability of this compound in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days with free access to standard chow and water.
-
Grouping:
-
Group 1 (Fasted): Fasted overnight (approximately 12 hours) with free access to water.
-
Group 2 (Fed): Provided with standard chow ad libitum.
-
-
Drug Administration: Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC using non-compartmental analysis software.
Protocol 2: Evaluation of this compound Efficacy in a Xenograft Model of B-cell Lymphoma
-
Cell Line: A suitable human B-cell lymphoma cell line (e.g., TMD8).
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Grouping: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into the following groups:
-
Group A (Vehicle Control, Fasted)
-
Group B (this compound, Fasted)
-
Group C (Vehicle Control, Fed)
-
Group D (this compound, Fed)
-
-
Treatment Administration:
-
For fasted groups, fast mice for a set period (e.g., 4 hours) before oral administration of vehicle or this compound.
-
For fed groups, provide chow ad libitum and administer vehicle or this compound.
-
Administer treatment daily for a specified duration (e.g., 21 days).
-
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
Record body weight as an indicator of toxicity.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare tumor growth inhibition between the treated and vehicle groups in both the fasted and fed states.
Signaling Pathways and Workflows
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: Bioavailability Study Experimental Workflow.
Caption: Efficacy Study Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton-Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative Bioavailability, Food Effect, and Bioequivalence Studies to Assess a New Zanubrutinib 160-mg Tablet: Results From 2 Phase 1 Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tirabrutinib Dosage in Hepatic Impairment
This technical support guide provides researchers, scientists, and drug development professionals with the latest information regarding the dosage adjustment of Tirabrutinib for patients with hepatic impairment. The information is presented in a question-and-answer format to directly address potential issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for patients with hepatic impairment?
Currently, there are no established dosage adjustments for this compound in patients with hepatic impairment. The effect of liver dysfunction on the pharmacokinetics of this compound is actively under investigation. A clinical trial is currently in progress to determine appropriate dosage recommendations for this patient population.[1][2][3][4]
Q2: Why is caution advised when administering this compound to patients with hepatic impairment?
Caution is advised because this compound is primarily metabolized and eliminated by the liver.[4][5] Therefore, impaired liver function could potentially lead to increased drug exposure and a higher risk of adverse events.[5] Regulatory agencies recommend careful monitoring of these patients until specific dosage guidelines are available.[4]
Q3: Is there ongoing research to establish dosage guidelines for this compound in hepatically impaired patients?
Yes, a clinical trial (NCT07198087) is currently underway to investigate the pharmacokinetics, safety, and tolerability of a single oral dose of this compound in participants with mild, moderate, and severe hepatic impairment compared to healthy volunteers.[1][2][3] The results of this study will be crucial in establishing evidence-based dosage recommendations.
Troubleshooting Guide
Issue: A researcher is designing a clinical trial protocol that includes patients with hepatic impairment and needs to define the this compound dosage.
Recommended Action:
-
Acknowledge the Lack of Data: Clearly state in the protocol that specific dosage adjustments for this compound in hepatic impairment have not been established.
-
Reference Ongoing Studies: Refer to the ongoing clinical trial (NCT07198087) as the basis for future dosage considerations.
-
Implement Intensive Monitoring: The protocol should include a robust monitoring plan for patients with any degree of hepatic impairment. This should involve frequent assessment of liver function tests (ALT, AST, bilirubin) and monitoring for any signs of drug toxicity.
-
Consider Dose Reduction for Other BTK Inhibitors as a Precautionary Analogy: While not directly applicable to this compound, reviewing the dosage adjustments for other Bruton's tyrosine kinase (BTK) inhibitors in patients with hepatic impairment can provide a conservative framework for initial dose considerations in a trial setting, with the explicit understanding that these are not validated for this compound.
Data Presentation
Table 1: Summary of the Ongoing Clinical Trial for this compound in Hepatic Impairment (NCT07198087)
| Parameter | Description |
| Study Title | A Study to Investigate the Pharmacokinetics of this compound in Participants With Mild, Moderate, and Severe Hepatic Impairment Compared to Healthy Participants |
| Status | Not Yet Recruiting |
| Intervention | A single 80 mg oral dose of this compound[1][2] |
| Participant Groups | - Mild Hepatic Impairment (Child-Pugh Class A)- Moderate Hepatic Impairment (Child-Pugh Class B)- Severe Hepatic Impairment (Child-Pugh Class C)- Healthy Volunteers with Normal Liver Function |
| Primary Outcome Measures | - Maximum Plasma Concentration (Cmax)- Area Under the Plasma Concentration-Time Curve (AUC) |
| Secondary Outcome Measures | - Time to Maximum Plasma Concentration (Tmax)- Terminal Half-Life (t1/2)- Apparent Oral Clearance (CL/F)- Apparent Volume of Distribution (Vz/F) |
Source: ClinicalTrials.gov NCT07198087[2]
Table 2: Comparison of Dosage Adjustments for Other BTK Inhibitors in Hepatic Impairment (For Informational Purposes Only)
| BTK Inhibitor | Mild Hepatic Impairment (Child-Pugh A) | Moderate Hepatic Impairment (Child-Pugh B) | Severe Hepatic Impairment (Child-Pugh C) |
| Ibrutinib | Dose reduction recommended[6] | Dose reduction recommended[6] | Avoid use[6] |
| Zanubrutinib | No dose adjustment needed | No dose adjustment needed | Reduce dose to 80 mg twice daily[7][8] |
| Acalabrutinib | No dose adjustment needed[9] | No dose adjustment needed[9] | Avoid use[9] |
Disclaimer: This table is for informational purposes only and should not be used to guide dosage decisions for this compound. Dosage adjustments for this compound in hepatic impairment have not been established.
Experimental Protocols & Visualizations
Experimental Protocol: Pharmacokinetic Assessment in Hepatic Impairment (Based on NCT07198087)
-
Subject Recruitment: Enroll participants with mild, moderate, and severe hepatic impairment (as defined by Child-Pugh classification) and a cohort of healthy volunteers with normal hepatic function.[2]
-
Dosing: Administer a single oral dose of 80 mg this compound to all participants.[1][2]
-
Blood Sampling: Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Bioanalysis: Analyze plasma samples to determine the concentrations of this compound and its major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, CL/F, and Vz/F, for each participant group.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the hepatic impairment groups and the healthy volunteer group to assess the impact of liver dysfunction on this compound exposure.
Caption: Workflow for the this compound hepatic impairment clinical trial.
This compound is a Bruton's tyrosine kinase (BTK) inhibitor.[4] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.
Caption: this compound's inhibition of the BCR signaling pathway.
References
- 1. ichgcp.net [ichgcp.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Clinical Trial: A Study to Investigate the Pharmacokinetics of this compound in Participants With Mild, Moderate, and Severe Hepatic Impairment Compared to Healthy Participants [htsyndication.com]
- 4. fda.gov.tw [fda.gov.tw]
- 5. pmda.go.jp [pmda.go.jp]
- 6. Single-dose pharmacokinetics of ibrutinib in subjects with varying degrees of hepatic impairment<sup/> - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Evaluation of the Pharmacokinetics and Safety of a Single Dose of Acalabrutinib in Subjects With Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Tirabrutinib-Induced Rash and Neutropenia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of tirabrutinib-induced rash and neutropenia.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound-induced rash?
A1: While the exact mechanism is still under investigation, the leading hypothesis for Bruton's tyrosine kinase (BTK) inhibitor-induced rash involves off-target inhibition of the epidermal growth factor receptor (EGFR) in keratinocytes.[1][2] EGFR signaling is crucial for the normal proliferation and differentiation of skin cells.[1][2] Inhibition of this pathway can disrupt skin homeostasis, leading to inflammatory reactions that manifest as a rash. Although this compound is a highly selective BTK inhibitor, even minimal off-target EGFR inhibition could potentially trigger this adverse event in sensitive individuals.[3][4]
Q2: How does this compound-induced rash typically present?
A2: The rash associated with BTK inhibitors, including this compound, is often described as maculopapular or acneiform (resembling acne).[5] It commonly appears on the face, scalp, and upper trunk. The severity can range from mild (grade 1) to severe (grade 3 or 4).[6][7]
Q3: What is the underlying mechanism of this compound-induced neutropenia?
A3: this compound-induced neutropenia is generally considered an "on-target" effect related to the inhibition of BTK.[8] BTK is expressed in myeloid progenitor cells and plays a role in neutrophil development and function.[9][10] By inhibiting BTK, this compound may interfere with the normal maturation and survival of neutrophils, leading to a decrease in their numbers in the peripheral blood.[9]
Q4: What is the typical onset and severity of this compound-induced rash and neutropenia observed in clinical trials?
A4: In clinical studies, rash and neutropenia are among the most commonly reported adverse events with this compound treatment.[5][6][7] The onset of these events is generally within the first few cycles of treatment. The majority of cases of rash and neutropenia are mild to moderate (Grade 1-2) and can often be managed with supportive care or dose modification.[6][7] However, Grade 3 or higher events have been reported.[5][6][7]
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence or Severity of Rash in an In Vitro Keratinocyte Model
| Possible Cause | Troubleshooting Step |
| Off-target EGFR inhibition: | 1. Confirm EGFR expression: Verify the expression level of EGFR in your keratinocyte cell line using Western blot or flow cytometry. 2. Perform a dose-response study: Titrate the concentration of this compound to determine if the observed cytotoxicity or inflammatory response is dose-dependent. 3. Use a positive control: Include a known EGFR inhibitor (e.g., gefitinib) as a positive control to compare the cellular phenotype. 4. Assess downstream EGFR signaling: Analyze the phosphorylation status of key downstream effectors of the EGFR pathway, such as Akt and ERK, via Western blot. |
| Cell line sensitivity: | 1. Test multiple keratinocyte cell lines: Different cell lines can have varying sensitivities to kinase inhibitors. 2. Characterize the genetic background: Sequence key genes in the EGFR and related pathways to identify any potential mutations that could confer hypersensitivity. |
| Experimental artifact: | 1. Check for reagent contamination: Ensure all media and supplements are free from contaminants that could induce a stress response. 2. Validate assay conditions: Optimize cell seeding density and incubation times to ensure the observed effects are not due to suboptimal culture conditions. |
Issue 2: Discrepancies in Neutropenia Findings in In Vitro Models of Granulopoiesis
| Possible Cause | Troubleshooting Step |
| Inappropriate cellular model: | 1. Use primary hematopoietic stem and progenitor cells (HSPCs): For the most physiologically relevant data, use primary human CD34+ HSPCs differentiated in vitro towards the granulocytic lineage. 2. Validate myeloid cell lines: If using cell lines (e.g., HL-60), ensure they adequately express BTK and recapitulate key aspects of neutrophil differentiation. |
| On-target BTK inhibition variability: | 1. Confirm BTK expression and activity: Measure BTK protein levels and autophosphorylation (a marker of activity) in your cellular model at baseline and after this compound treatment. 2. Assess downstream BTK signaling: Evaluate the phosphorylation of key BTK substrates, such as PLCγ2, to confirm target engagement. |
| Assay sensitivity: | 1. Use multi-parameter flow cytometry: Employ a comprehensive panel of myeloid markers (e.g., CD11b, CD15, CD16) to accurately quantify different stages of neutrophil differentiation. 2. Perform functional assays: In addition to cell counts, assess neutrophil functions such as chemotaxis, phagocytosis, and oxidative burst to determine the functional consequences of BTK inhibition.[11] |
Quantitative Data Summary
Table 1: Incidence of Rash and Neutropenia in this compound Clinical Trials
| Study | Indication | N | Rash (All Grades) | Rash (Grade ≥3) | Neutropenia (All Grades) | Neutropenia (Grade ≥3) |
| Phase I/II Study[6] | Relapsed/Refractory PCNSL | 44 | 31.8% | 6.8% (Erythema multiforme) | 22.7% | 9.1% |
| Phase II Study[7] | Waldenström's Macroglobulinemia | 27 | 44.4% | Not Reported | 25.9% | 11.1% |
| Post-marketing Surveillance[5] | Relapsed/Refractory PCNSL | 189 | 11.6% | Not specified | 10.1% | 7.9% |
Experimental Protocols
Protocol 1: Investigation of this compound-Induced Rash in a 3D Reconstructed Human Epidermis Model
-
Model System: Utilize a commercially available 3D reconstructed human epidermis model (e.g., EpiDerm™).
-
Treatment: Culture the epidermal equivalents in the presence of a dose range of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours. Include a known EGFR inhibitor as a positive control.
-
Histological Analysis:
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed in paraffin and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess for morphological changes, such as keratinocyte apoptosis, spongiosis, and inflammatory cell infiltration.
-
-
Immunohistochemistry:
-
Stain sections for markers of proliferation (Ki-67), differentiation (K10, loricrin), and apoptosis (cleaved caspase-3).
-
Stain for phosphorylated EGFR (p-EGFR) to assess off-target activity.
-
-
Cytokine Analysis:
-
Collect the culture medium at the end of the treatment period.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-1α, TNF-α) using a multiplex immunoassay (e.g., Luminex).
-
Protocol 2: Assessment of this compound's Effect on In Vitro Neutrophil Differentiation and Function
-
Cell Culture:
-
Culture human CD34+ HSPCs in a serum-free medium supplemented with cytokines to promote granulocytic differentiation (e.g., SCF, G-CSF, IL-3, IL-6).
-
Introduce a dose range of this compound or vehicle control at a specific stage of differentiation (e.g., day 7).
-
-
Differentiation Assessment:
-
At various time points (e.g., day 10, 14, 18), harvest cells.
-
Perform flow cytometric analysis using a panel of antibodies to identify neutrophil progenitors and mature neutrophils (e.g., CD34, CD117, CD13, CD15, CD16, CD11b).
-
-
Functional Assays (on mature neutrophils):
-
Chemotaxis: Use a Boyden chamber assay with a chemoattractant (e.g., fMLP or IL-8) to assess directed cell migration.
-
Oxidative Burst: Stimulate cells with phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan and measure the production of reactive oxygen species (ROS) using a fluorescent probe (e.g., dihydrorhodamine 123).
-
Phagocytosis: Incubate cells with fluorescently labeled bacteria or beads and quantify uptake by flow cytometry.
-
Visualizations
Caption: Off-target EGFR signaling inhibition as a potential mechanism for rash.
Caption: On- and potential off-target mechanisms of this compound.
References
- 1. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR regulation of epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of this compound and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-marketing surveillance of this compound in 189 patients with r/r primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I/II study of this compound, a second-generation Bruton’s tyrosine kinase inhibitor, in relapsed/refractory primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iwmf.com [iwmf.com]
- 8. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bruton tyrosine kinase inhibitor ibrutinib abrogates triggering receptor on myeloid cells 1-mediated neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JCI Insight - BTK inhibitor–induced defects in human neutrophil effector activity against Aspergillus fumigatus are restored by TNF-α [insight.jci.org]
Tirabrutinib Long-Term Safety and Tolerability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term safety and tolerability of Tirabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, as observed in extended clinical studies. The content is structured to address potential issues and questions that may arise during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the established long-term safety profile of this compound in extended clinical studies?
A1: Extended studies of this compound, particularly in patients with relapsed or refractory Primary Central Nervous System Lymphoma (PCNSL) and other B-cell malignancies, have demonstrated a manageable long-term safety profile. The most common adverse events (AEs) are generally mild to moderate in severity. However, Grade 3 or higher AEs and serious AEs (SAEs) have been reported and require careful monitoring.
Q2: What are the most frequently reported adverse events in long-term this compound treatment?
A2: Across long-term studies, the most common AEs include rash, neutropenia, leukopenia, lymphopenia, and erythema multiforme.[1] Other frequently observed AEs are increased blood bilirubin, constipation, stomatitis, nausea, and headache.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a highly selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and differentiation.[2] By binding to BTK, this compound blocks the downstream signaling pathways, including NF-κB, AKT, and ERK, thereby inhibiting the growth and survival of malignant B-cells.[3]
Troubleshooting Guides
This section provides guidance on managing potential issues that may be encountered during experiments involving long-term this compound administration.
Management of Common Adverse Events
Issue: A subject in a long-term study develops a rash.
Troubleshooting Steps:
-
Assess Severity: Grade the rash according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Dose Modification:
-
Grade 1-2: Continue this compound at the current dose and monitor closely. Consider topical corticosteroids for symptomatic relief.
-
Grade 3: Interrupt this compound treatment. Once the rash resolves to Grade 1 or baseline, treatment can be resumed at a reduced dose.
-
Grade 4: Permanently discontinue this compound.
-
-
Supportive Care: Provide appropriate dermatological supportive care.
Issue: A subject develops neutropenia.
Troubleshooting Steps:
-
Confirm with Laboratory Tests: Verify the absolute neutrophil count (ANC) with a complete blood count (CBC).
-
Dose Modification based on CTCAE Grade:
-
Grade 3 (ANC <1.0 to 0.5 x 10⁹/L): Interrupt this compound until neutropenia resolves to Grade 1 or baseline. Consider restarting at a reduced dose.
-
Grade 4 (ANC <0.5 x 10⁹/L): Interrupt this compound immediately. Once resolved to Grade 1 or baseline, resume at a reduced dose. For recurrent Grade 4 neutropenia, consider treatment discontinuation.
-
-
Monitoring: Monitor CBCs more frequently until the neutropenia resolves.
Data Presentation
Table 1: Summary of Adverse Events in a 3-Year Follow-up of a Phase 1/2 Study in Patients with Relapsed/Refractory PCNSL
| Adverse Event (AE) | Any Grade (%) | Grade ≥3 (%) |
| Any AE | 86.4 | 52.3 |
| Rash | 36.4 | 2.3 |
| Neutropenia | 27.3 | 9.1 |
| Leukopenia | 25.0 | 9.1 |
| Lymphopenia | 18.2 | 6.8 |
| Erythema multiforme | 11.4 | 6.8 |
| Increased blood bilirubin | 9.1 | 2.3 |
| Constipation | 13.6 | 0 |
| Stomatitis | 11.4 | 0 |
| Nausea | 11.4 | 2.3 |
| Headache | 11.4 | 0 |
Source: Data compiled from a 3-year follow-up analysis of a phase 1/2 study on this compound in patients with relapsed or refractory primary central nervous system lymphoma.[1][4]
Table 2: Reasons for Treatment Discontinuation in the Long-Term PCNSL Study
| Reason for Discontinuation | Percentage of Patients (%) |
| Disease Progression | 70.5 |
| Adverse Events | 9.1 |
| Other Reasons | 9.1 |
Source: Data from a 3-year follow-up analysis of a phase 1/2 study on this compound in patients with relapsed or refractory primary central nervous system lymphoma.[1]
Experimental Protocols
Methodology for Monitoring Long-Term Safety and Tolerability
Objective: To monitor and assess the long-term safety and tolerability of this compound in extended clinical studies.
Procedures:
-
Patient Monitoring:
-
Regularly schedule patient visits (e.g., monthly for the first year, then every 3 months).
-
At each visit, perform a physical examination, and record vital signs and any patient-reported symptoms.
-
-
Adverse Event (AE) Assessment:
-
Record all AEs, regardless of their perceived relationship to the study drug.
-
Grade the severity of each AE using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Assess the causality of the AE in relation to this compound (e.g., related, possibly related, not related).
-
Serious Adverse Events (SAEs) must be reported to the regulatory authorities and the institutional review board (IRB) within a specified timeframe (e.g., 24 hours).
-
-
Laboratory Assessments:
-
Hematology: Perform a complete blood count (CBC) with differential at each study visit to monitor for cytopenias (e.g., neutropenia, lymphopenia, thrombocytopenia).
-
Serum Chemistry: Conduct comprehensive metabolic panels to monitor liver function (ALT, AST, bilirubin), renal function (creatinine, BUN), and electrolytes at regular intervals.
-
Other: Monitor other relevant laboratory parameters as indicated by the patient's clinical condition.
-
-
Cardiac Monitoring:
-
Perform an electrocardiogram (ECG) at baseline and periodically throughout the study to monitor for any cardiac abnormalities, such as QT interval prolongation.
-
-
Dose Modification and Interruption Criteria:
-
Establish clear, protocol-defined criteria for dose reduction or temporary interruption of this compound in response to specific AEs (e.g., Grade 3 or 4 hematological toxicities, significant liver enzyme elevations).
-
Define criteria for permanent discontinuation of treatment (e.g., unacceptable toxicity, disease progression).
-
Mandatory Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the management of a this compound-related adverse event.
References
Potential drug-drug interactions with Tirabrutinib and CYP3A4 inducers
This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions between the Bruton's tyrosine kinase (BTK) inhibitor, tirabrutinib, and inducers of the cytochrome P450 3A4 (CYP3A4) enzyme system. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: this compound is predominantly metabolized by the liver.[1] Studies have shown that its clearance is sensitive to the activity of cytochrome P450 enzymes, with a significant role played by the CYP3A4 isoform. A study in rats demonstrated that co-administration of this compound with strong CYP3A4 inhibitors, such as voriconazole and fluconazole, resulted in a substantial increase in this compound's systemic exposure, with the area under the curve (AUC) increasing by 139.3% and 83.9%, respectively.[2] This confirms that CYP3A4 is a critical pathway for this compound's metabolism.
Q2: How do CYP3A4 inducers affect this compound?
A2: CYP3A4 inducers are substances that increase the expression and activity of the CYP3A4 enzyme. When co-administered with this compound, a CYP3A4 inducer is expected to accelerate the metabolism of this compound, leading to a significant decrease in its plasma concentration and systemic exposure. This can potentially reduce the therapeutic efficacy of this compound. While direct clinical data for this compound with CYP3A4 inducers is not yet published, the exclusion of patients on CYP3A4 inducers from this compound clinical trials strongly suggests a clinically relevant interaction is anticipated.[3][4][5]
Q3: Are there quantitative data on the interaction of this compound with CYP3A4 inducers?
A3: As of now, specific quantitative data from clinical drug-drug interaction studies between this compound and strong CYP3A4 inducers like rifampicin, carbamazepine, or phenytoin have not been published. However, data from other BTK inhibitors that are also CYP3A4 substrates provide a strong indication of the potential magnitude of this interaction. For instance, co-administration of the BTK inhibitor zanubrutinib with the strong CYP3A4 inducer rifampin resulted in a 13.5-fold decrease in its AUC and a 12.6-fold decrease in its maximum concentration (Cmax).[6] It is reasonable to expect a significant reduction in this compound exposure when co-administered with a strong CYP3A4 inducer.
Q4: My in vivo experiment with this compound is showing lower than expected efficacy. Could a CYP3A4 inducer be the cause?
A4: Yes, this is a plausible cause. If your experimental animals are being co-administered with any other compound, it is crucial to verify if that compound is a known CYP3A4 inducer. A significant reduction in this compound plasma concentrations due to induced metabolism could lead to sub-therapeutic levels at the target site, resulting in diminished or absent efficacy.
Q5: What are some common CYP3A4 inducers I should be aware of in a research setting?
A5: In a clinical or research context, several compounds are known to be potent CYP3A4 inducers. These include certain antibiotics (e.g., rifampicin), anticonvulsants (e.g., carbamazepine, phenytoin, phenobarbital), and herbal supplements (e.g., St. John's Wort).[3][7][8][9][10] It is essential to review all co-administered substances in your experimental protocol to identify any potential inducers.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Lower than expected this compound plasma concentrations in pharmacokinetic studies. | Co-administration of a known or suspected CYP3A4 inducer. | 1. Review all co-administered compounds and check their potential for CYP3A4 induction. 2. If a CYP3A4 inducer is present, consider a washout period for the inducer before re-dosing with this compound. The time to maximal induction and the return to baseline after stopping an inducer can be up to 14 days for drugs like rifampicin. 3. If the inducer cannot be discontinued, a higher dose of this compound may be needed, but this should be carefully validated. |
| Inconsistent or variable efficacy of this compound in in vivo models. | Intermittent exposure to a CYP3A4 inducer in the diet, bedding, or through co-administered vehicles. | 1. Standardize all experimental conditions, including diet and bedding, to eliminate sources of variability. 2. Analyze vehicle components for any potential inducing activity. 3. Measure this compound plasma concentrations in a subset of animals to correlate exposure with efficacy. |
| Difficulty replicating in vitro results in an in vivo setting. | In vivo metabolic clearance of this compound is being accelerated by CYP3A4 induction, a factor not present in the in vitro model. | 1. Conduct a pilot pharmacokinetic study in your animal model to determine the actual in vivo exposure of this compound. 2. Consider using a CYP3A4-inhibited animal model to better mimic in vitro conditions, though this has its own set of complexities. |
Data on Analogous BTK Inhibitors with CYP3A4 Inducers
The following table summarizes the impact of CYP3A4 inducers on the pharmacokinetics of other BTK inhibitors and similar kinase inhibitors. This data can be used to estimate the potential magnitude of interaction with this compound.
| Drug | CYP3A4 Inducer | Change in Cmax | Change in AUC | Reference |
| Zanubrutinib | Rifampin | ↓ 12.6-fold (92%) | ↓ 13.5-fold (93%) | [6] |
| Acalabrutinib | Efavirenz or Carbamazepine | Not Reported | ↓ 61% (Predicted) | [11] |
| Bosutinib | Rifampin | ↓ 86% | ↓ 92% | [12] |
| Zongertinib | Carbamazepine | ↓ 43.6% | ↓ 63.5% | [7] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Induction Assay in Cultured Human Hepatocytes
Objective: To determine if a test compound induces CYP3A4 mRNA expression and enzyme activity.
Methodology:
-
Hepatocyte Culture: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to acclimate.
-
Compound Treatment: Treat hepatocytes with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO), a negative control, and a positive control (e.g., 10 µM rifampicin).
-
mRNA Analysis (qRT-PCR):
-
At the end of the treatment period, lyse the cells and isolate total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify CYP3A4 mRNA expression levels using quantitative real-time PCR (qRT-PCR) with specific primers for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the fold change in mRNA expression relative to the vehicle control.
-
-
Enzyme Activity Assay:
-
After the treatment period, wash the cells and incubate them with a CYP3A4 probe substrate (e.g., midazolam or testosterone).
-
Collect the supernatant and quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) using LC-MS/MS.
-
Calculate the enzyme activity as the rate of metabolite formation and compare it to the vehicle control.
-
Protocol 2: In Vitro Metabolic Stability Assay with Induced Liver Microsomes
Objective: To assess the impact of an induced enzyme system on the metabolic rate of this compound.
Methodology:
-
Microsome Preparation: Use pooled human liver microsomes from donors pre-treated with a vehicle (control) or a known CYP3A4 inducer (e.g., rifampicin). Alternatively, use commercially available induced microsomes.
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and phosphate buffer in a 96-well plate.
-
Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
LC-MS/MS Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining this compound concentration versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Compare the metabolic rate of this compound in induced microsomes versus control microsomes.
-
Visualizations
Caption: Mechanism of CYP3A4 induction on this compound metabolism.
Caption: Workflow for an in vitro CYP3A4 induction experiment.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. The Pharmacokinetic Interaction of this compound with Voriconazole, Itraconazole, and Fluconazole in SD Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Study of this compound (ONO-4059) in Patients With Primary Central Nervous System Lymphoma (PROSPECT Study) - National Brain Tumor Society [trials.braintumor.org]
- 6. Effect of rifampin and itraconazole on the pharmacokinetics of zanubrutinib (a Bruton's tyrosine kinase inhibitor) in Asian and non-Asian healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of carbamazepine, a strong CYP3A inducer, on the pharmacokinetics of zongertinib in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Physiologically Based Pharmacokinetic Model to Assess Drug–Drug Interactions of Phenytoin [mdpi.com]
- 10. research.monash.edu [research.monash.edu]
- 11. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Tirabrutinib vs. Ibrutinib: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. Ibrutinib, the first-in-class BTK inhibitor, revolutionized the treatment landscape for several B-cell cancers. However, its broad kinase inhibition profile, leading to off-target effects, has prompted the development of second-generation inhibitors with improved selectivity. This guide provides a detailed comparative analysis of Tirabrutinib (a second-generation inhibitor) and Ibrutinib, focusing on their kinase selectivity profiles, supported by experimental data and methodologies.
Introduction to BTK Inhibition
Bruton's tyrosine kinase is a non-receptor tyrosine kinase and a key component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is crucial for the proliferation, differentiation, and survival of B-cells.[2] In many B-cell malignancies, the BCR signaling pathway is constitutively active, driving cancer cell growth and survival. Both this compound and Ibrutinib are irreversible BTK inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, thereby blocking its activity.[1] While both drugs effectively inhibit BTK, their selectivity for BTK over other kinases differs significantly, impacting their clinical profiles.
Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target inhibition can lead to a range of adverse effects. This compound was developed to have a more selective kinase inhibition profile compared to the first-generation inhibitor, Ibrutinib.[3]
Biochemical kinase profiling assays have demonstrated that this compound is a highly selective BTK inhibitor.[4] In a comprehensive screen against 442 kinases, this compound at a concentration of 300 nM inhibited only five kinases to a level greater than 65%: BTK, TEC, BMX, HUNK, and RIPK2.[1] In contrast, Ibrutinib is known to inhibit a broader range of kinases, including members of the TEC and EGFR families, which has been associated with clinical side effects such as rash and diarrhea.[5][6]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Ibrutinib against a panel of key kinases, providing a quantitative comparison of their selectivity. A lower IC50 value indicates greater potency.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Selectivity Ratio (Ibrutinib IC50 / this compound IC50) | Key Function |
| BTK | 3.5 | 1.6 | 0.46 | Primary Target (B-cell signaling) |
| TEC | 27 | 7.1 | 0.26 | TEC family kinase (related to BTK signaling) |
| ITK | >10,000 | 10.7 | >934 | T-cell signaling |
| EGFR | 2,700 | 9.5 | 0.0035 | Cell growth and proliferation |
| ERBB2 | >10,000 | 13 | >769 | Cell growth and proliferation |
| ERBB4 | 220 | 1.9 | 0.0086 | Cell growth and proliferation |
| BLK | 120 | 0.8 | 0.0067 | B-cell signaling |
| BMX | 4.8 | 1.1 | 0.23 | TEC family kinase |
| FGR | - | 27 | - | SRC family kinase |
| FYN | 2,600 | 130 | 0.05 | SRC family kinase |
| LCK | >10,000 | 250 | >40 | SRC family kinase (T-cell signaling) |
| LYN | 2,500 | 130 | 0.052 | SRC family kinase |
| SRC | - | 130 | - | SRC family kinase |
| JAK3 | >10,000 | 16 | >625 | Cytokine signaling |
| CSK | 570 | 1,100 | 1.93 | Negative regulator of SRC family kinases |
Data compiled from Kozaki et al., 2023.[1][2]
As the data indicates, while both drugs are potent BTK inhibitors, this compound demonstrates significantly higher selectivity, with substantially higher IC50 values for many off-target kinases, particularly EGFR, ERBB2, ITK, and JAK3, compared to Ibrutinib.[1][4] This improved selectivity profile of this compound is expected to translate into a better safety profile with fewer off-target adverse events.[4]
Experimental Protocols
The determination of kinase inhibition and selectivity is performed using various biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the comparison of this compound and Ibrutinib.
Biochemical Kinase Inhibition Assays
These assays measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
1. Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.[7]
-
Principle: The assay uses a FRET (Fluorescence Resonance Energy Transfer) pair-labeled peptide substrate. In the presence of an active kinase and ATP, the peptide is phosphorylated. A development reagent, a site-specific protease, is then added which selectively cleaves the non-phosphorylated peptides. This cleavage disrupts FRET, leading to a change in the emission ratio of the two fluorophores. The extent of kinase inhibition is proportional to the degree of phosphorylation, which is measured by the change in the FRET signal.[7][8]
-
Protocol Outline:
-
Kinase Reaction: The purified kinase, the test inhibitor (e.g., this compound or Ibrutinib) at various concentrations, and the FRET-labeled peptide substrate are incubated with ATP in a kinase reaction buffer.
-
Development Reaction: After the kinase reaction, the development reagent (protease) is added to the mixture and incubated.
-
Signal Detection: The fluorescence is read on a microplate reader, measuring the emission of both the donor (Coumarin) and acceptor (Fluorescein) fluorophores. The ratio of these emissions is calculated to determine the percentage of phosphorylation and, consequently, the percentage of kinase inhibition.
-
IC50 Determination: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
-
2. LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay used to measure the affinity of an inhibitor for a kinase.[9][10]
-
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's ATP binding site by a test compound. The kinase is labeled with a Europium (Eu) chelate, and the tracer is labeled with an Alexa Fluor® 647 dye. When the tracer is bound to the kinase, the proximity of the Eu-chelate and the Alexa Fluor® dye results in a high TR-FRET signal. An inhibitor that binds to the ATP site will compete with the tracer, leading to a decrease in the TR-FRET signal.[9][11]
-
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the kinase, the Eu-labeled anti-tag antibody, the Alexa Fluor® 647-labeled tracer, and the test inhibitor at various concentrations.
-
Assay Assembly: In a microplate, the kinase, Eu-labeled antibody, and test inhibitor are combined and incubated.
-
Tracer Addition: The Alexa Fluor® 647-labeled tracer is added to initiate the competition reaction.
-
Incubation: The plate is incubated to allow the binding equilibrium to be reached.
-
Signal Detection: The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence measurements.
-
IC50 Determination: The decrease in the TR-FRET signal is plotted against the inhibitor concentration to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The development of second-generation BTK inhibitors represents a significant advancement in targeted cancer therapy. This compound demonstrates a more selective kinase inhibition profile compared to the first-generation inhibitor, Ibrutinib. This enhanced selectivity, particularly the reduced inhibition of kinases such as EGFR and ITK, is anticipated to lead to a more favorable safety profile with a lower incidence of off-target adverse events. For researchers and drug development professionals, the comparative analysis of kinase selectivity is crucial for understanding the therapeutic potential and limitations of these inhibitors, guiding further preclinical and clinical investigations, and ultimately improving patient outcomes in the treatment of B-cell malignancies.
References
- 1. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Tirabrutinib Efficacy in Drug-Resistant Lymphoma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tirabrutinib's performance against other Bruton's tyrosine kinase (BTK) inhibitors in preclinical models of drug-resistant lymphoma. Experimental data, detailed methodologies, and signaling pathway diagrams are presented to offer an objective evaluation for research and drug development professionals.
Comparative Efficacy of BTK Inhibitors in Lymphoma Cell Lines
This compound demonstrates high potency in sensitive Activated B-cell-like (ABC) Diffuse Large B-cell Lymphoma (DLBCL) cell lines. Its efficacy is compared with the first-generation BTK inhibitor, ibrutinib, and other second-generation inhibitors where data is available.
| Cell Line | Subtype | Key Mutations | This compound IC₅₀ (nM) | Ibrutinib IC₅₀ (nM) | Notes |
| TMD8 | ABC-DLBCL | CD79B | 3.59 - 4.5 | - | Highly sensitive to this compound.[1][2] |
| U-2932 | ABC-DLBCL | - | 27.6 | - | Moderately sensitive to this compound.[1] |
| OCI-LY10 | ABC-DLBCL | - | ~3000 | - | Lower sensitivity to this compound.[2] |
| HBL1 | ABC-DLBCL | - | ~3000 | - | Lower sensitivity to this compound.[2] |
| Pfeiffer | GCB-DLBCL | - | ~3000 | - | Germinal Center B-cell like (GCB) subtype showing lower sensitivity.[2] |
| REC1 | Mantle Cell Lymphoma | - | 33 | - | Sensitive Mantle Cell Lymphoma line.[2] |
| TMD8R | ABC-DLBCL (this compound-Resistant) | PLCγ2 R665W | >30-fold increase vs. parental | - | Acquired resistance model with a mutation downstream of BTK.[2] |
Kinase Selectivity Profile
This compound is a highly selective BTK inhibitor, which may contribute to a more favorable safety profile compared to the first-generation inhibitor, ibrutinib.[3] This enhanced selectivity is a key feature of second-generation BTK inhibitors.
| Kinase | This compound (Fold Selectivity vs. BTK) | Ibrutinib (Fold Selectivity vs. BTK) | Notes |
| EGFR | >3597 | - | Off-target inhibition of EGFR by ibrutinib is associated with adverse effects.[1] |
| ITK | >200 | - | Inhibition of ITK can affect T-cell function.[1] |
| TEC | <10 | - | This compound shows some activity against TEC family kinases.[1] |
| BMX | <10 | - | This compound shows some activity against BMX, another TEC family kinase.[1] |
| FYN, LYN, LCK, JAK3 | >200-700 | - | High selectivity against various kinases involved in other signaling pathways.[1] |
In Vivo Efficacy in Xenograft Models
In a TMD8 subcutaneous xenograft model, this compound demonstrated a dose-dependent anti-tumor effect.[1] Treatment with this compound resulted in tumor remission in parental TMD8 xenografts, whereas it had no effect on the growth of this compound-resistant TMD8R cells.[4]
Signaling Pathways and Mechanism of Action
This compound is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[5] By binding to the cysteine residue (Cys481) in the active site of BTK, this compound blocks its phosphorylation and activation.[5] This leads to the downregulation of downstream signaling pathways, including NF-κB, AKT, and ERK, which are crucial for the proliferation and survival of malignant B-cells.[1][6]
Mechanisms of Resistance
Resistance to BTK inhibitors can occur through various mechanisms. A common mechanism of resistance to the first-generation BTK inhibitor ibrutinib is a mutation in the BTK gene at the Cys481 residue, which is the binding site for irreversible inhibitors. As this compound also binds to this residue, it is not effective against tumors harboring the BTK C481S mutation.
Acquired resistance to this compound has been observed through mutations in downstream signaling molecules, such as PLCγ2.[2] In these cases, the signaling pathway is reactivated, bypassing the inhibition of BTK.
Experimental Protocols
Cell Viability Assay
The anti-proliferative activity of this compound was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Culture: ABC-DLBCL cell lines (TMD8, U-2932) were cultured in appropriate media and conditions.
-
Treatment: Cells were seeded in 96-well plates and treated with a vehicle (0.1% DMSO) or varying concentrations of this compound.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO₂/95% air environment.[1]
-
Luminescence Measurement: After incubation, the CellTiter-Glo® reagent was added to each well to measure the amount of intracellular ATP, which is proportional to the number of viable cells.
-
Data Analysis: The growth inhibition rate was calculated by comparing the luminescent signal of treated cells to that of vehicle-treated cells. IC₅₀ values were determined from the dose-response curves.
Western Blot Analysis
Western blotting was performed to analyze the phosphorylation status of BTK and downstream signaling proteins.
-
Cell Treatment and Lysis: TMD8 and U-2932 cells were treated with vehicle or different concentrations of this compound for 1 or 4 hours.[1] Cells were then harvested and lysed using a cell lysis buffer containing a protease inhibitor.[1]
-
Protein Quantification: Protein concentration in the cell lysates was determined using a standard protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated BTK (p-BTK), total BTK, and other target proteins (e.g., p-PLCγ2, p-AKT, p-ERK). This was followed by incubation with a corresponding secondary antibody.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified to determine the ratio of phosphorylated to total protein.[1]
Xenograft Model
The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft model using immunodeficient mice.
-
Cell Implantation: A suspension of TMD8 cells (1 x 10⁸ cells/mL) was subcutaneously implanted into SCID mice.[4] For some experiments, cells were mixed with Matrigel before injection.
-
Tumor Growth and Randomization: When tumors reached a specified volume, the mice were randomized into treatment and control groups.
-
Drug Administration: this compound or a vehicle control (0.5% methyl cellulose) was administered orally, typically twice daily, for a specified period (e.g., 21 days).[4] In some studies, the drug was mixed in the diet.[4]
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors were excised for further analysis, such as western blotting to assess BTK phosphorylation.
References
- 1. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]
- 2. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicenter, open‐label, phase II study of this compound (ONO/GS‐4059) in patients with Waldenström’s macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term follow-up of patients with mantle cell lymphoma (MCL) treated with the selective Bruton’s tyrosine kinase inhibitor this compound (GS/ONO-4059) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I/II study of this compound, a second-generation Bruton’s tyrosine kinase inhibitor, in relapsed/refractory primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Tirabrutinib vs. Acalabrutinib: A Comparative Analysis of Off-Target Kinase Inhibition
A new generation of Bruton's tyrosine kinase (BTK) inhibitors, including tirabrutinib and acalabrutinib, has been engineered for increased selectivity to minimize the off-target effects associated with the first-in-class inhibitor, ibrutinib. This guide provides a detailed comparison of the off-target kinase inhibition profiles of this compound and acalabrutinib, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Both this compound and acalabrutinib are second-generation BTK inhibitors that demonstrate significantly improved selectivity compared to ibrutinib.[1][2] This enhanced selectivity is crucial for reducing adverse effects that are often attributed to the inhibition of other kinases.[3][4] While both drugs are highly selective for BTK, subtle but important differences exist in their off-target inhibition profiles.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the quantitative data on the inhibition of various kinases by this compound and acalabrutinib. The data, presented as IC50 (the half-maximal inhibitory concentration) and k_inact/K_i (a measure of covalent inactivation efficiency), reveals the higher selectivity of both second-generation inhibitors over ibrutinib.
| Kinase | This compound IC50 (nM) | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | This compound k_inact/K_i (M⁻¹s⁻¹) | Acalabrutinib k_inact/K_i (M⁻¹s⁻¹) | Ibrutinib k_inact/K_i (M⁻¹s⁻¹) |
| BTK | 0.8 [5] | 3.0 [5] | 0.7 [5] | 2.4 x 10⁴ [6] | 1.1 x 10⁴ [5] | 4.9 x 10⁴ [5] |
| BMX | 2.5[7] | - | 1.0[5] | - | - | - |
| TEC | 3.6[7] | 37-1000[8] | 2.0[5] | 1.2 x 10³[5] | 2.6 x 10²[5] | 1.4 x 10⁴[5] |
| ITK | >1000[5] | >1000[9] | 1.9[5] | <50[5] | <50[5] | 1.2 x 10³[5] |
| EGFR | 280[5] | >1000[8][9] | 5.0[5] | 54[5] | <50[5] | 1.1 x 10³[5] |
| ERBB2 | >1000[5] | - | 17[5] | <50[5] | - | 3.3 x 10²[5] |
| ERBB4 | >1000[5] | - | 6.0[5] | <50[5] | - | 2.6 x 10²[5] |
| JAK3 | >1000[7] | - | 16[5] | - | - | - |
| LCK | >1000[7] | - | 37[5] | - | - | - |
| FYN | >1000[7] | - | 41[5] | - | - | - |
| LYN | >1000[7] | - | 40[5] | - | - | - |
| CSK | >1000[7] | - | 2.0[10] | - | - | - |
Note: IC50 and k_inact/K_i values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparison.
A comprehensive kinase panel screening of 442 kinases revealed that at a concentration of 300 nM, this compound inhibited only five kinases by more than 65%: BTK (97%), TEC (92.2%), BMX (89%), HUNK (89%), and RIPK2 (67%).[2][7] In contrast, ibrutinib inhibits a broader range of kinases at similar concentrations.[11] Acalabrutinib has also demonstrated high selectivity, with IC50 values for eight out of nine other cysteine-containing kinases being greater than 10 nmol/L, a threshold that ibrutinib fails to meet for these kinases.[11][12]
Signaling Pathway and Inhibition Points
The diagram below illustrates the B-cell receptor (BCR) signaling pathway and highlights the primary target, BTK, as well as key off-targets of these inhibitors.
Caption: BTK signaling pathway and inhibitor targets.
As the diagram illustrates, both this compound and acalabrutinib potently inhibit BTK, a critical kinase in the BCR signaling pathway that promotes B-cell proliferation and survival. The improved safety profiles of these second-generation inhibitors are largely attributed to their reduced activity against off-target kinases such as EGFR, TEC, ITK, and members of the SRC family.[7][12] Inhibition of these off-target kinases by ibrutinib has been associated with adverse effects like diarrhea, rash, and bleeding.[3][13]
Experimental Methodologies
The data presented in this guide were generated using a variety of established experimental protocols to assess kinase inhibition.
Biochemical Kinase Assays
-
Z'-LYTE™ Kinase Assay and LanthaScreen™ Eu Kinase Binding Assay: These are high-throughput screening assays used to determine the IC50 values of compounds against a panel of kinases. The Z'-LYTE™ assay measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.[14] The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay that measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor. For these assays, the inhibitors were typically pre-incubated with the respective kinases for one hour before the reaction was initiated.
-
Inactivation Kinetics (k_inact/K_i): For covalent inhibitors like this compound and acalabrutinib, measuring the rate of enzyme inactivation (k_inact/K_i) provides a more accurate assessment of potency and selectivity than a single-time point IC50 value.[5][6] This method involves monitoring the decrease in enzyme activity over time in the presence of different inhibitor concentrations.[5] The data is then fitted to a kinetic model to determine the inactivation rate constant (k_inact) and the inhibitor affinity (K_i).
Cellular Assays
-
Phosphorylation Assays: The functional inhibition of BTK and downstream signaling proteins in a cellular context is often assessed by measuring the phosphorylation status of key molecules. For example, inhibition of BTK autophosphorylation at Tyr-223 is a common readout of target engagement.[2] Similarly, the phosphorylation of downstream effectors like ERK and S6 can be measured using techniques such as Western blotting or flow cytometry to confirm the on-target activity of the inhibitors.[15]
-
Cell Viability and Proliferation Assays: The ultimate biological effect of BTK inhibition on malignant B-cells is a reduction in their proliferation and survival. These effects are quantified using assays that measure cell viability (e.g., MTS or CellTiter-Glo assays) or DNA synthesis (e.g., BrdU incorporation) in cell lines or primary patient samples treated with the inhibitors.[2]
Conclusion
Both this compound and acalabrutinib represent significant advancements in BTK inhibitor therapy due to their enhanced selectivity and consequently, improved safety profiles compared to ibrutinib. While both are highly selective for BTK, the subtle differences in their off-target kinase inhibition profiles may translate to variations in their clinical efficacy and safety in different patient populations. The choice between these agents may depend on the specific clinical context and the patient's comorbidities. The detailed experimental data and methodologies provided in this guide offer a valuable resource for researchers and clinicians in the field of oncology and drug development.
References
- 1. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. ajmc.com [ajmc.com]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical characterization of this compound and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]
- 8. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. scispace.com [scispace.com]
- 13. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Tirabrutinib in Patients with BTK C481S Mutation
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of tirabrutinib, a second-generation covalent Bruton's tyrosine kinase (BTK) inhibitor, in the context of the BTK C481S resistance mutation. We will compare its performance with alternative therapies, supported by experimental data, to inform research and development in B-cell malignancies.
Introduction: BTK Inhibition and the Challenge of C481S Mutation
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for the proliferation and survival of both normal and malignant B-cells.[1][2] Its central role has made it a key therapeutic target for B-cell cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4]
This compound, like other covalent inhibitors such as ibrutinib and acalabrutinib, functions by forming an irreversible covalent bond with a specific cysteine residue at position 481 (C481) in the active site of the BTK enzyme.[1][5] This binding permanently deactivates the kinase. However, a significant clinical challenge has emerged with the acquisition of mutations at this binding site, most commonly a cysteine-to-serine substitution (C481S).[6][7] This mutation prevents the covalent bond from forming, rendering first and second-generation covalent inhibitors ineffective and leading to therapeutic resistance.[6][8]
Efficacy of this compound in BTK C481S-Mutated Malignancies
As a covalent inhibitor that relies on binding to C481, this compound's efficacy is compromised in patients with the BTK C481S mutation. The C481S mutation is a canonical resistance mechanism for all covalent BTK inhibitors, including this compound.[7] Therefore, alternative strategies are required for patients who develop this mutation.
Comparative Analysis: Covalent vs. Non-Covalent BTK Inhibitors
The primary alternative for patients with the C481S mutation is the use of non-covalent BTK inhibitors. These drugs bind to the BTK active site reversibly and do not depend on the C481 residue for their activity, allowing them to effectively inhibit both wild-type (WT) and C481S-mutated BTK.[6][9]
Below is a comparison of these two classes of inhibitors.
Table 1: Comparison of Covalent and Non-Covalent BTK Inhibitors
| Feature | Covalent BTK Inhibitors (e.g., this compound, Ibrutinib) | Non-Covalent BTK Inhibitors (e.g., Pirtobrutinib, Nemtabrutinib) | 4th Gen / Dual Inhibitors (e.g., LP-168) |
| Binding Mechanism | Irreversible, covalent bond | Reversible, non-covalent binding | Dual; covalent with WT BTK, non-covalent with C481S BTK[10] |
| Target Residue | Cysteine-481 (C481)[1][4] | Does not require C481[4][9] | Interacts with WT BTK C481; does not require it for C481S mutant[10] |
| Efficacy vs. WT BTK | High | High | High |
| Efficacy vs. C481S BTK | Ineffective / Greatly Reduced[6][7] | Effective[6][9] | Effective[10] |
| Associated Resistance | BTK C481S/Y/R/F mutations; PLCγ2 mutations[6][8][11] | Non-C481 BTK mutations (e.g., T474I, L528W)[6][10][11] | Potential for other kinase-dead or gatekeeper mutations |
Table 2: Quantitative Efficacy Data of BTK Inhibitors Against WT and C481S BTK
| Inhibitor | Type | Target | IC50 (nM) | Source |
| This compound | Covalent | TMD8 Cells (WT BTK) | 3.59 | [2] |
| U-2932 Cells (WT BTK) | 27.6 | [2] | ||
| Ibrutinib | Covalent | BTK C481S | >500-fold increase vs WT | [7] |
| Pirtobrutinib | Non-Covalent | WT BTK (HEK293 cells) | 4.2 | [12] |
| C481S BTK (HEK293 cells) | 2.3 | [12] | ||
| C481S Primary CLL Cells | 16 | [12] | ||
| LP-168 | 4th Gen / Dual | WT BTK | 0.11 | [10] |
| C481S BTK | 1.0 | [10] |
IC50 (half-maximal inhibitory concentration) values indicate the drug concentration required to inhibit 50% of the target's activity. Lower values denote higher potency.
Signaling Pathway & Inhibitor Mechanism Diagrams
The following diagrams illustrate the B-cell receptor signaling pathway and the mechanism of action for different BTK inhibitor classes.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: Comparison of inhibitor binding to Wild-Type (WT) and C481S-mutant BTK.
Experimental Protocols for Efficacy Assessment
The evaluation of BTK inhibitor efficacy, particularly in the context of resistance mutations, involves a series of in vitro and cell-based assays.
A. In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory potency (IC50) of the compound on purified BTK enzyme (both WT and C481S mutant).
-
Methodology:
-
Recombinant human BTK (WT or C481S mutant) is incubated with a kinase substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., this compound, pirtobrutinib) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using luminescence (e.g., ADP-Glo assay) or fluorescence-based methods.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
B. Cell-Based BTK Autophosphorylation Assay
-
Objective: To measure the inhibition of BTK activity within a cellular context.
-
Methodology:
-
A suitable cell line (e.g., TMD8 for DLBCL, or primary CLL cells) is cultured.[2][10]
-
Cells are treated with the BTK inhibitor at a range of concentrations for a specified duration (e.g., 2 hours).[10]
-
The B-cell receptor pathway is stimulated to induce BTK autophosphorylation.
-
Cells are lysed, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated BTK (pBTK at Tyr-223) and total BTK.[9]
-
Densitometry is used to quantify the ratio of pBTK to total BTK, which indicates the level of inhibition.[9]
-
C. Cell Viability and Apoptosis Assays
-
Objective: To assess the downstream effect of BTK inhibition on cancer cell survival.
-
Methodology:
-
Cancer cell lines or primary patient cells are seeded in multi-well plates.
-
Cells are treated with the inhibitor at various concentrations for an extended period (e.g., 72 hours).[13]
-
Cell viability is measured using assays like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Apoptosis (programmed cell death) can be measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[10]
-
Caption: General experimental workflow for in vitro testing of BTK inhibitor efficacy.
Conclusion and Future Directions
The evidence clearly indicates that this compound, as a covalent BTK inhibitor, is not an effective treatment for patients who have developed resistance via the BTK C481S mutation. The development of non-covalent inhibitors like pirtobrutinib has been a critical advancement, offering a highly effective therapeutic option for this patient population by bypassing the C481 dependency.[9][12]
However, resistance to non-covalent inhibitors is also emerging, often through different BTK mutations (e.g., T474I, L528W).[6][10] This highlights the dynamic nature of therapeutic resistance and underscores the need for continued research into novel therapeutic strategies. The development of 4th generation inhibitors, such as LP-168, which can dually engage both WT and C481S-mutated BTK, represents a promising next step in overcoming complex resistance patterns.[10] For drug development professionals, the focus must be on understanding these evolving resistance mechanisms and designing next-generation inhibitors that can address a wider spectrum of mutations.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]
- 3. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 4. emjreviews.com [emjreviews.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Resistance to Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Second-Generation BTK Inhibitors: A Meta-Analysis of Clinical Trial Data in Hematological Malignancies
A detailed comparison of acalabrutinib and zanubrutinib versus the first-generation inhibitor, ibrutinib, reveals improved safety profiles with comparable or superior efficacy in the treatment of Chronic Lymphocytic Leukemia (CLL) and other B-cell malignancies. This guide synthesizes data from key head-to-head clinical trials to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape of second-generation Bruton's Tyrosine Kinase (BTK) inhibitors.
Second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib, were developed to improve upon the first-in-class inhibitor, ibrutinib, by offering greater selectivity for the BTK target.[1][2] This increased specificity is intended to reduce off-target kinase inhibition, thereby minimizing adverse events while maintaining or enhancing therapeutic efficacy.[3][4] Meta-analyses of pivotal clinical trials have demonstrated that this objective has been largely achieved, with second-generation inhibitors showing a significant reduction in cardiovascular toxicities.[5][6]
Efficacy and Safety: A Tabular Comparison
The following tables summarize key efficacy and safety data from head-to-head clinical trials comparing second-generation BTK inhibitors with ibrutinib.
Table 1: Efficacy of Second-Generation vs. First-Generation BTK Inhibitors in Relapsed/Refractory (R/R) Chronic Lymphocytic Leukemia (CLL)
| Clinical Trial | Treatment Arms | Overall Response Rate (ORR) | Progression-Free Survival (PFS) |
| ALPINE | Zanubrutinib vs. Ibrutinib | 86.2% vs. 75.7% (P < 0.01)[7] | 24-month PFS: 78.4% vs. 65.9% (P = 0.002)[7] |
| ELEVATE-RR | Acalabrutinib vs. Ibrutinib | Not a primary endpoint | Non-inferior (Median PFS: 38.4 months for both)[1] |
Table 2: Key Safety Endpoints of Second-Generation vs. First-Generation BTK Inhibitors in R/R CLL
| Clinical Trial | Treatment Arms | Atrial Fibrillation (Any Grade) | Hypertension (Any Grade) | Bleeding Events (Any Grade) | Neutropenia (Grade ≥3) | Discontinuation due to Adverse Events |
| ALPINE | Zanubrutinib vs. Ibrutinib | 5.2% vs. 13.3%[7] | Not significantly different[1] | 38% vs. 51.3%[7] | 29.3% vs. 24.4%[7] | 14.5% vs. 22.2%[7] |
| ELEVATE-RR | Acalabrutinib vs. Ibrutinib | 9.4% vs. 16.0% (P = 0.02)[6][7] | Lower with Acalabrutinib[1] | Lower with Acalabrutinib[1] | Not significantly different | 14.7% vs. 21.3%[7] |
Experimental Protocols of Key Clinical Trials
The methodologies of the pivotal head-to-head trials provide the foundation for the comparative data presented.
ELEVATE-RR (NCT02477696) [1][8][9]
-
Objective: To evaluate the non-inferiority of acalabrutinib versus ibrutinib in patients with previously treated CLL with high-risk features (del(17p) or del(11q)).
-
Study Design: A phase 3, randomized, open-label, multicenter, non-inferiority trial.
-
Patient Population: 533 patients with relapsed or refractory CLL who had received at least one prior therapy and had the presence of del(17p) or del(11q). Patients with significant cardiovascular disease were excluded.
-
Treatment Arms:
-
Acalabrutinib: 100 mg orally twice daily.
-
Ibrutinib: 420 mg orally once daily.
-
-
Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.
-
Secondary Endpoints: Overall survival, incidence of any-grade atrial fibrillation, grade ≥3 infection, and Richter transformation.
ALPINE (NCT03734016) [1][7][10]
-
Objective: To compare the efficacy and safety of zanubrutinib versus ibrutinib in patients with relapsed or refractory CLL.
-
Study Design: A global, phase 3, randomized, open-label trial.
-
Patient Population: 652 patients with relapsed or refractory CLL who had received at least one prior line of therapy.
-
Treatment Arms:
-
Zanubrutinib: 160 mg orally twice daily.
-
Ibrutinib: 420 mg orally once daily.
-
-
Primary Endpoint: Overall response rate (ORR).
-
Secondary Endpoints: Progression-free survival (PFS), duration of response, overall survival, and safety.
ASCEND (NCT02970318) [6][11][12]
-
Objective: To evaluate the efficacy and safety of acalabrutinib compared with investigator's choice of idelalisib plus rituximab or bendamustine plus rituximab in patients with relapsed or refractory CLL.
-
Study Design: A phase 3, randomized, open-label, multicenter trial.
-
Patient Population: 310 patients with relapsed or refractory CLL who had received a median of two prior therapies.
-
Treatment Arms:
-
Acalabrutinib monotherapy.
-
Investigator's choice: Idelalisib plus rituximab or bendamustine plus rituximab.
-
-
Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.
-
Key Secondary Endpoints: Overall response rate, overall survival, and safety.
Signaling Pathways and Methodological Workflow
BTK Signaling Pathway
Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[10][13] BTK inhibitors work by blocking this pathway, thereby inducing apoptosis and inhibiting tumor growth.
Caption: The BTK signaling pathway and the mechanism of action of BTK inhibitors.
Meta-Analysis Workflow
A systematic review and meta-analysis of clinical trials follows a structured methodology, often guided by the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines, to ensure transparency and rigor.[14]
References
- 1. ascopubs.org [ascopubs.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ASCEND: Phase III, Randomized Trial of Acalabrutinib Versus Idelalisib Plus Rituximab or Bendamustine Plus Rituximab in Relapsed or Refractory Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ELEVATE-RR Trial Acalabrutinib vs Ibrutinib in Previously Treated Patients With CLL - The ASCO Post [ascopost.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved efficacy and safety of zanubrutinib versus ibrutinib in patients with relapsed/refractory chronic lymphocytic leukemia (R/R CLL) in China: a subgroup of ALPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ASCEND final results: Acalabrutinib compared with idelalisib + R or Bendamustine + R in R/R CLL [lymphomahub.com]
- 13. researchgate.net [researchgate.net]
- 14. The PRISMA Guidelines: Reporting systematic reviews & meta-analyses | Enago Lifesciences Blog [lifesciences.enago.com]
Head-to-Head Preclinical Comparison: Tirabrutinib vs. Zanubrutinib in B-Cell Malignancies
A detailed analysis for researchers and drug development professionals of two next-generation Bruton's Tyrosine Kinase (BTK) inhibitors, summarizing key preclinical data on their selectivity, potency, and anti-tumor activity.
This guide provides an objective, data-driven comparison of Tirabrutinib (ONO/GS-4059) and Zanubrutinib (BGB-3111), two highly selective, second-generation irreversible BTK inhibitors. Both drugs have been developed to improve upon the first-generation inhibitor, ibrutinib, by minimizing off-target effects and enhancing efficacy. This comparison focuses on preclinical data from in vitro and in vivo studies to inform researchers, scientists, and drug development professionals.
Kinase Selectivity Profile
A critical differentiator for second-generation BTK inhibitors is their improved kinase selectivity, which is anticipated to translate to a better safety profile. Preclinical studies have extensively profiled both this compound and Zanubrutinib against a broad panel of kinases.
This compound has demonstrated a highly selective kinase profile. In a comprehensive kinase-binding inhibitory activity assay against 442 kinases, only five were inhibited by more than 65% at a 300 nM concentration: BTK (97%), TEC (92.2%), BMX (89%), HUNK (89%), and RIPK2 (67%)[1]. Compared to ibrutinib, this compound shows significantly greater selectivity. For instance, this compound displayed approximately 15-fold, 2.6-fold, and 2.3-fold greater selectivity for BTK over EGFR, ITK, and BMX, respectively[2].
Zanubrutinib has also been designed for high specificity to BTK with minimal off-target binding. In a preclinical study, Zanubrutinib was shown to be more selective than ibrutinib[3]. It demonstrated more than 50% inhibition in seven kinases other than BTK, whereas ibrutinib inhibited 17 other kinases to the same extent[3]. Specifically, Zanubrutinib has lower inhibitory activity on other kinases like ITK, JAK3, and EGFR compared to ibrutinib[4].
| Kinase | This compound (% Inhibition at 300 nM)[1] | Zanubrutinib (% Inhibition) | Comparative Selectivity Notes |
| BTK | 97% | Potent Inhibition[3] | Both are potent BTK inhibitors. |
| TEC | 92.2% | Less activity than ibrutinib[5] | Both have activity against TEC, a member of the same kinase family as BTK. |
| BMX | 89% | - | This compound shows significant inhibition of BMX. |
| EGFR | >3597-fold selectivity over BTK[6] | Less off-target activity than ibrutinib[4] | Both have significantly less off-target activity on EGFR compared to ibrutinib, which is associated with adverse effects like diarrhea and rash. |
| ITK | >200-fold selectivity over BTK[6] | 20-fold less potent than ibrutinib[7] | Reduced ITK inhibition is thought to spare T-cell function. |
| JAK3 | >200-fold selectivity over BTK[6] | Lower off-target activity than ibrutinib[4] | Minimized JAK3 inhibition is desirable to avoid potential immunosuppressive effects. |
Table 1: Comparative Kinase Selectivity of this compound and Zanubrutinib. Data is compiled from multiple preclinical studies. A direct head-to-head comparison in the same assay is not publicly available.
In Vitro Cellular Activity
The efficacy of BTK inhibitors is assessed in vitro by their ability to inhibit B-cell receptor (BCR) signaling and the proliferation of malignant B-cells.
This compound has been shown to inhibit the growth of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines. For TMD8 cells, the IC50 for growth inhibition was 3.59 nM, and for U-2932 cells, it was 27.6 nM[1]. This growth inhibition correlated with the inhibition of BTK autophosphorylation at Tyr-223, with IC50 values of 23.9 nM for TMD8 and 12.0 nM for U-2932[1]. Furthermore, this compound selectively inhibits anti-IgM-stimulated B-cell activation (IC50 of 13.8 nM) without affecting T-cell activation[1].
Zanubrutinib also potently inhibits cell proliferation in various mantle cell lymphoma (MCL) and DLBCL cell lines by blocking BCR aggregation-triggered BTK autophosphorylation and downstream PLC-γ2 signaling[4].
| Cell Line | Assay Type | This compound IC50[1] | Zanubrutinib IC50 |
| TMD8 | Growth Inhibition | 3.59 nM | - |
| U-2932 | Growth Inhibition | 27.6 nM | - |
| TMD8 | BTK Autophosphorylation (pY223) | 23.9 nM | - |
| U-2932 | BTK Autophosphorylation (pY223) | 12.0 nM | - |
| Human PBMCs | B-cell Activation (CD69) | 13.8 nM | - |
Table 2: In Vitro Cellular Activity of this compound. Comparable direct head-to-head data for Zanubrutinib in the same cell lines and assays is not available in the public domain.
In Vivo Anti-Tumor Efficacy
Preclinical xenograft models are crucial for evaluating the in vivo anti-tumor activity of drug candidates.
This compound demonstrated a dose-dependent anti-tumor effect in a TMD8 subcutaneous xenograft model[1]. This anti-tumor effect was associated with the regulation of multiple BTK downstream signaling proteins, including those in the NF-κB, AKT, and ERK pathways[1].
Zanubrutinib has also shown dose-dependent anti-tumor effects in both REC-1 MCL and TMD-8 ABC-DLBCL xenograft models, where it demonstrated superior efficacy compared to ibrutinib[4]. In a TMD8 xenograft model with wildtype TP53, Zanubrutinib at a clinically relevant dose showed better tumor growth inhibition than acalabrutinib[8].
| Animal Model | Drug | Dosing | Outcome | Reference |
| TMD8 Subcutaneous Xenograft | This compound | Dose-dependent | Significant anti-tumor effect | [1] |
| REC-1 MCL Xenograft | Zanubrutinib | Dose-dependent | Superior efficacy compared to ibrutinib | [4] |
| TMD-8 DLBCL Xenograft | Zanubrutinib | Dose-dependent | Superior efficacy compared to ibrutinib | [4] |
| TMD8 TP53-WT Xenograft | Zanubrutinib | 20mpk BID | Better tumor growth inhibition than acalabrutinib at clinically relevant doses | [8] |
Table 3: In Vivo Efficacy of this compound and Zanubrutinib in Xenograft Models.
BTK Occupancy
BTK occupancy assays measure the extent and duration of target engagement in preclinical and clinical settings.
For this compound, a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) based assay was developed to measure BTK occupancy[2][9]. In Ramos B cells, the EC50 of BTK occupancy was 72 nM, and 90% occupancy was achieved at 110 nM in patient-derived CLL cells[2].
Zanubrutinib has been shown to achieve complete and sustained BTK occupancy in both peripheral blood mononuclear cells and lymph nodes[10]. Preclinical studies indicated that Zanubrutinib could achieve near-complete BTK occupancy within 2 hours and sustain over 90% inhibition over 24 hours[11]. In mouse models, Zanubrutinib showed about 3-fold more potency than ibrutinib in target organs based on BTK occupancy[4].
| Parameter | This compound | Zanubrutinib |
| Assay Type | TR-FRET based homogeneous assay[2][9] | Not specified in detail in the provided results. |
| EC50 (in vitro) | 72 nM in Ramos B cells[2] | - |
| In Vivo Occupancy | >80% occupancy at 110 nM in patient CLL cells[2] | Near-complete and sustained occupancy in preclinical models[4][11] and patients[10]. |
Table 4: Comparative BTK Occupancy Data.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the B-cell receptor signaling pathway targeted by both inhibitors and a general workflow for evaluating BTK inhibitors in preclinical studies.
Caption: B-Cell Receptor (BCR) Signaling Pathway and points of inhibition.
Caption: General workflow for preclinical evaluation of BTK inhibitors.
Experimental Protocols
Kinase Selectivity Profiling: Biochemical kinase profiling assays are performed to determine the selectivity of the compounds. Typically, a large panel of kinases (e.g., 442 kinases) is used. The inhibitory activity of the test compound (e.g., this compound at 300 nM) is measured as the percentage of inhibition of the kinase activity compared to a control. These assays are often performed by specialized vendors using radiometric or fluorescence-based methods[1][12].
Cell Viability Assay: Cell lines, such as the ABC-DLBCL cell lines TMD8 and U-2932, are cultured under standard conditions. The cells are then treated with serial dilutions of the BTK inhibitor for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay, such as the Cell Titer-Glo Luminescent Cell Viability Assay, which measures ATP levels. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve[1].
BTK Autophosphorylation Assay: To assess the inhibition of BTK activity within cells, the phosphorylation status of BTK at an autophosphorylation site (e.g., Tyr-223) is measured. Cells are treated with the BTK inhibitor for a short period (e.g., 2 hours) and then lysed. The levels of phosphorylated BTK and total BTK are determined by western blotting or a quantitative immunoassay, such as an ELISA or a TR-FRET assay. The IC50 for the inhibition of BTK phosphorylation is then determined[1].
In Vivo Xenograft Studies: Immunodeficient mice (e.g., NOD-SCID or NOG mice) are subcutaneously inoculated with a suspension of tumor cells (e.g., 1 x 10^8 cells/mL of TMD8 cells). Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The BTK inhibitor is administered orally at various doses (e.g., once or twice daily). Tumor volume is measured regularly, and at the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for downstream signaling proteins)[1][8].
BTK Occupancy Assay (TR-FRET Method): A homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to measure free and total BTK in cell lysates from preclinical samples or patient-derived cells. The assay utilizes a terbium-conjugated anti-BTK antibody as an energy donor and two different fluorescent energy acceptors to detect free and total BTK in a multiplexed format. This allows for the calculation of the percentage of BTK occupancy by the inhibitor[2][9].
Conclusion
References
- 1. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of this compound (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]
- 7. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beonemedinfo.com [beonemedinfo.com]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. Treatment outcomes of zanubrutinib-based regimen in newly diagnosed patients with MYC/BCL2 double-expressor diffuse large B-cell lymphoma: a retrospective multicenter real-world study | springermedizin.de [springermedizin.de]
- 12. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling of Tirabrutinib: A Guide for Laboratory Professionals
For Immediate Use: Essential Safety and Handling Protocols for Tirabrutinib
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a potent compound that requires specific handling procedures to minimize exposure risk.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| PPE Category | Standard Handling Operations | Spill Cleanup & High-Risk Operations |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves is recommended. The outer glove should be worn over the gown cuff. | Wear two pairs of chemotherapy-tested nitrile gloves. For large spills, industrial-thickness gloves (>0.45mm) are advised.[1] |
| Gown | A disposable, long-sleeved, fluid-resistant gown made of a material tested for use with chemotherapy drugs should be worn.[2][3] | An impervious, disposable gown should be used. |
| Eye Protection | ANSI-approved safety glasses or goggles should be worn.[4] | A full-face shield or chemical splash goggles must be worn to protect against splashes.[2][4] |
| Respiratory | A surgical mask is recommended. Work should be conducted in a certified chemical fume hood or biological safety cabinet.[2][4] | For spills or when handling powder outside of a containment system, a NIOSH-approved respirator (e.g., N95 or higher) is required.[2][3] |
| Other | Disposable shoe covers may be used to prevent tracking of contaminants. | Disposable shoe covers and a head cover are recommended. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.[5]
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the handling area. Wash hands thoroughly with soap and water before and after handling the compound.
-
Weighing: When weighing the powdered form of this compound, do so within a containment system (e.g., a ventilated balance enclosure) to prevent the generation of airborne particles.
-
Transport: When moving this compound between locations, transport it in a sealed, clearly labeled, and impact-resistant secondary container.[6]
Spill Management:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill location.
-
Don Appropriate PPE: Before cleaning, put on the appropriate PPE for spill cleanup as detailed in the table above.
-
Containment: Use a cytotoxic spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid making the powder airborne.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water.[7]
Disposal Plan:
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Segregation: Segregate cytotoxic waste from other laboratory waste at the point of generation.[8][9]
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These are often color-coded purple.[9][10]
-
Sharps: All sharps contaminated with this compound, such as needles and syringes, must be disposed of in a designated cytotoxic sharps container.[11]
-
PPE Disposal: All used PPE, including gloves, gowns, and masks, should be disposed of as cytotoxic waste.[11]
-
Final Disposal: Cytotoxic waste must be collected by a licensed hazardous waste disposal service for high-temperature incineration.[10]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. ipservices.care [ipservices.care]
- 3. halyardhealth.com [halyardhealth.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 8. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 9. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 10. acewaste.com.au [acewaste.com.au]
- 11. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
